Avotaciclib
Description
This compound is an orally bioavailable, cyclin dependent kinase 1 (CDK1) inhibitor, with potential antineoplastic activity. Upon administration, this compound targets, binds to and inhibits the activity of CDK1. This may inhibit cancer stem cell (CSC) division, cause cell cycle arrest, and induce apoptosis. This may inhibit tumor cell proliferation. CDK1, an ATP-dependent serine/threonine kinase, plays a key role in regulating cell division, cell cycle progression and proliferation. It is frequently overexpressed in tumor cells.
This compound is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 2 investigational indications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-bis(2-aminopyrimidin-4-yl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N7O/c14-12-16-5-3-8(19-12)7-1-2-10(21)11(18-7)9-4-6-17-13(15)20-9/h1-6,21H,(H2,14,16,19)(H2,15,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVAQKKPFOPZEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1O)C2=NC(=NC=C2)N)C3=NC(=NC=C3)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1983983-41-0 | |
| Record name | Avotaciclib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1983983410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Avotaciclib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16652 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AVOTACICLIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6BYC0F36E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Avotaciclib: A Deep Dive into its Mechanism of Action as a CDK1 Inhibitor
For Immediate Release
This technical guide provides an in-depth overview of the mechanism of action of avotaciclib (also known as BEY1107), a potent and selective orally bioavailable inhibitor of Cyclin-Dependent Kinase 1 (CDK1). This document is intended for researchers, scientists, and drug development professionals interested in the molecular pharmacology of this compound and its potential as an anti-cancer therapeutic.
Core Mechanism: Selective Inhibition of CDK1
This compound's primary mechanism of action is the direct inhibition of CDK1, a key serine/threonine kinase that plays a critical role in regulating cell cycle progression, particularly the G2/M transition.[1][2][3][4] By targeting and binding to the ATP-binding pocket of CDK1, this compound blocks its kinase activity, preventing the phosphorylation of downstream substrates essential for mitotic entry and execution.[3] This targeted inhibition leads to a cascade of cellular events culminating in anti-proliferative and pro-apoptotic effects in cancer cells.
Quantitative Analysis of this compound's Potency
The inhibitory potential of this compound has been quantified in various preclinical studies. While specific enzymatic IC50 or Ki values for the direct inhibition of CDK1 are not publicly available in the reviewed literature, the cellular potency of this compound has been demonstrated in several cancer cell lines.
| Cell Line | Cancer Type | Potency Metric | Value (µM) | Reference |
| H1437R | Non-Small Cell Lung Cancer | EC | 0.918 | [2] |
| H1568R | Non-Small Cell Lung Cancer | EC | 0.580 | [2] |
| H1703R | Non-Small Cell Lung Cancer | EC | 0.735 | [2] |
| H1869R | Non-Small Cell Lung Cancer | EC | 0.662 | [2] |
| Table 1: Cellular Potency of this compound in Cancer Cell Lines |
Downstream Cellular Consequences of CDK1 Inhibition
The inhibition of CDK1 by this compound triggers two primary cellular outcomes: cell cycle arrest and apoptosis.
G2/M Cell Cycle Arrest
CDK1, in complex with its regulatory partner Cyclin B, is the master regulator of the G2/M checkpoint. Its activation is required for entry into mitosis. By inhibiting CDK1, this compound prevents the phosphorylation of numerous substrates required for mitotic initiation, including lamins, condensins, and components of the mitotic spindle. This leads to a robust arrest of the cell cycle at the G2/M transition phase.
Induction of Apoptosis
Prolonged cell cycle arrest at the G2/M phase can trigger the intrinsic apoptotic pathway. The inhibition of CDK1 by this compound has been shown to induce apoptosis in cancer cells. This is often characterized by the activation of executioner caspases, such as caspase-3, and the cleavage of downstream substrates like Poly (ADP-ribose) polymerase (PARP).
Signaling Pathway of this compound's Action
The following diagram illustrates the signaling pathway affected by this compound.
Experimental Protocols
This section outlines the general methodologies used in preclinical studies to characterize the mechanism of action of this compound.
Cell Viability Assay
Objective: To determine the cytotoxic and cytostatic effects of this compound on cancer cell lines.
Methodology:
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound or vehicle control (e.g., DMSO) for a specified period (e.g., 48-72 hours).
-
Cell viability is assessed using a metabolic assay such as MTT or MTS, or a luminescence-based assay measuring ATP levels.
-
Absorbance or luminescence is measured using a plate reader.
-
Data is normalized to the vehicle-treated control, and EC
50values are calculated using non-linear regression analysis.
Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle distribution.
Methodology:
-
Cells are treated with this compound or vehicle control for a defined time course (e.g., 24, 48 hours).
-
Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Fixed cells are washed and resuspended in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide or DAPI) and RNase A.
-
DNA content is analyzed by flow cytometry.
-
The percentage of cells in G0/G1, S, and G2/M phases is quantified using cell cycle analysis software.
Apoptosis Assay (Western Blot for Caspase Cleavage)
Objective: To assess the induction of apoptosis by this compound through the detection of caspase activation.
Methodology:
-
Cells are treated with this compound or vehicle control.
-
Whole-cell lysates are prepared using a suitable lysis buffer containing protease inhibitors.
-
Protein concentration is determined using a protein assay (e.g., BCA).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked and then incubated with primary antibodies against key apoptosis markers (e.g., cleaved caspase-3, cleaved PARP) and a loading control (e.g., β-actin or GAPDH).
-
After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
The following diagram outlines the general workflow for assessing the cellular effects of this compound.
Conclusion
This compound is a potent and selective inhibitor of CDK1 that exerts its anti-cancer effects by inducing G2/M cell cycle arrest and apoptosis. Its well-defined mechanism of action provides a strong rationale for its continued investigation in clinical trials for various malignancies. Further research is warranted to fully elucidate the downstream signaling events and to identify predictive biomarkers for this compound sensitivity.
References
Avotaciclib: A Technical Guide to a Novel CDK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Avotaciclib (formerly BEY1107) is an orally bioavailable small molecule that acts as a potent and selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[1][2][3][4] CDK1 is a critical serine/threonine kinase that, in complex with its cyclin partners, governs the G2/M phase transition and the onset of mitosis in the cell cycle. Dysregulation of CDK1 activity is a hallmark of many cancers, making it a compelling target for therapeutic intervention. This compound has demonstrated preclinical efficacy in various cancer models, including non-small cell lung cancer and pancreatic cancer, by inducing cell cycle arrest, promoting apoptosis, and inhibiting the proliferation of cancer stem cells.[2][3] This technical guide provides a comprehensive overview of the core function of this compound, its mechanism of action, a summary of key preclinical data, and detailed experimental protocols relevant to its study.
Introduction to this compound
This compound is a novel therapeutic agent with potential antineoplastic activity.[1][5] Its primary mechanism of action is the targeted inhibition of CDK1, a key regulator of cell division.[1][5] Overexpression of CDK1 is frequently observed in tumor cells, contributing to uncontrolled proliferation.[1][5] By binding to and inhibiting CDK1, this compound disrupts the cell cycle, leading to apoptosis and a reduction in tumor cell growth.[1][2][5] Furthermore, this compound has shown potential in targeting cancer stem cells, which are believed to be responsible for tumor recurrence and metastasis.[3] Currently, this compound is under investigation in a Phase I clinical trial for patients with pancreatic cancer (NCT03579836).[1]
Mechanism of Action: CDK1 Inhibition
The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of chromosomes. CDKs and their regulatory partners, cyclins, are the master orchestrators of this process. CDK1, in complex with Cyclin B, forms the Maturation-Promoting Factor (MPF), which triggers the entry into mitosis.
This compound exerts its therapeutic effect by directly targeting the ATP-binding pocket of CDK1, preventing the phosphorylation of its downstream substrates. This inhibition leads to a cascade of cellular events:
-
G2/M Cell Cycle Arrest: By blocking CDK1 activity, this compound prevents cells from transitioning from the G2 phase to the M phase of the cell cycle, effectively halting cell division.[3]
-
Induction of Apoptosis: Prolonged cell cycle arrest can trigger programmed cell death, or apoptosis. This compound has been shown to induce apoptosis in cancer cells.[2]
-
Inhibition of Cancer Stem Cell (CSC) Division: CSCs are a subpopulation of tumor cells with self-renewal capabilities that contribute to cancer progression and relapse. This compound has been reported to inhibit the division of these cells.[1][3]
Preclinical Data
In Vitro Efficacy
Preclinical studies have demonstrated the anti-proliferative effects of this compound in various cancer cell lines. A key study by Zhang L, et al. (2024) investigated its efficacy in radiotherapy-resistant non-small cell lung cancer (NSCLC) cell lines.
| Cell Line | Cancer Type | EC50 (µM) |
| H1437R | Non-Small Cell Lung Cancer | 0.918 |
| H1568R | Non-Small Cell Lung Cancer | 0.580 |
| H1703R | Non-Small Cell Lung Cancer | 0.735 |
| H1869R | Non-Small Cell Lung Cancer | 0.662 |
| Data from Zhang L, et al. Journal of Radiation Research and Applied Sciences, 2024.[2] |
These results indicate that this compound is effective at sub-micromolar concentrations in inhibiting the viability of radiotherapy-resistant NSCLC cells.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound. These are representative protocols and may require optimization for specific experimental conditions.
Cell Viability Assay
This protocol describes a common method to assess the effect of this compound on cancer cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear or opaque-walled microplates
-
This compound stock solution (e.g., in DMSO)
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo® Luminescent Cell Viability Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO diluted in medium).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement:
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight. Read absorbance at 570 nm.
-
For CellTiter-Glo® assay: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence.
-
-
Data Analysis: Plot the percentage of cell viability against the log concentration of this compound. Use a non-linear regression model to determine the EC50 value.
Western Blotting for CDK1 Pathway Proteins
This protocol is for assessing the effect of this compound on the expression and phosphorylation status of proteins in the CDK1 signaling pathway.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CDK1, anti-phospho-CDK1, anti-Cyclin B1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Treat cells with this compound for the desired time. Lyse the cells in ice-cold lysis buffer. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol details how to analyze the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvest: Treat cells with this compound for 24-48 hours. Harvest both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Flow Cytometry: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
This protocol is for quantifying this compound-induced apoptosis.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvest: Treat cells with this compound for the desired time. Harvest both adherent and floating cells.
-
Staining: Wash the cells with cold PBS. Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Add 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within 1 hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion
This compound is a promising CDK1 inhibitor with demonstrated preclinical activity against various cancer types. Its mechanism of action, centered on the induction of cell cycle arrest and apoptosis, provides a strong rationale for its continued clinical development. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other CDK1 inhibitors. Further research, including the full publication of clinical trial results, will be crucial in defining the role of this compound in the oncology treatment landscape.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. The Cyclin-dependent kinase 1: more than a cell cycle regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CDK1 cyclin dependent kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. sinobiological.com [sinobiological.com]
Avotaciclib's Pharmacodynamic Profile in Cancer Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avotaciclib (also known as BEY1107) is an orally bioavailable, potent, and selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[1][2][3] CDK1 is a critical regulator of the cell cycle, particularly at the G2/M transition, and its overexpression is a common feature in various cancers.[4][5] By targeting CDK1, this compound disrupts the cell division process, leading to cell cycle arrest and subsequent apoptosis in cancer cells.[3][4] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound in cancer cells, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.
Core Mechanism of Action: CDK1 Inhibition
This compound exerts its anti-neoplastic effects by directly binding to and inhibiting the kinase activity of CDK1.[4] This inhibition prevents the phosphorylation of downstream substrates essential for the G2/M transition and mitotic progression. The primary consequence of CDK1 inhibition by this compound is a halt in the cell cycle at the G2/M phase, preventing cancer cells from dividing and proliferating.[3] Prolonged arrest at this checkpoint ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Quantitative Analysis of this compound Activity
The potency of this compound has been evaluated in various cancer cell lines, particularly in models of non-small cell lung cancer that are resistant to radiotherapy.
| Cell Line | Cancer Type | EC50 (µM) | Citation |
| H1437R | Non-Small Cell Lung Cancer | 0.918 | [1] |
| H1568R | Non-Small Cell Lung Cancer | 0.580 | [1] |
| H1703R | Non-Small Cell Lung Cancer | 0.735 | [1] |
| H1869R | Non-Small Cell Lung Cancer | 0.662 | [1] |
Table 1: In Vitro Efficacy of this compound in Radiotherapy-Resistant NSCLC Cell Lines.
Signaling Pathways Modulated by this compound
This compound's inhibition of CDK1 initiates a cascade of events that culminate in cell cycle arrest and apoptosis. A key aspect of this process is the modulation of the anti-apoptotic proteins Bcl-2 and Bcl-xL.
In paclitaxel-resistant ovarian cancer cells, the combination of paclitaxel and duloxetine induces CDK1 activation, leading to the phosphorylation and inactivation of the anti-apoptotic proteins Bcl-2 and Bcl-xL. The addition of this compound can block this phosphorylation, highlighting its role in modulating key survival pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacodynamics of this compound.
Cell Viability Assay
Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (EC50).
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 3 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of this compound (e.g., 0-64 µM) for 48-72 hours.
-
MTT Assay:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO or a solubilization buffer.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the EC50 value using a dose-response curve.
Western Blot Analysis
Objective: To assess the effect of this compound on the expression and phosphorylation status of key proteins involved in the cell cycle and apoptosis.
Protocol:
-
Cell Lysis: Treat cancer cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against target proteins (e.g., CDK1, Cyclin B1, phospho-Bcl-2, Bcl-2, PARP, Caspase-3) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle distribution.
Protocol:
-
Cell Treatment: Treat cancer cells with this compound for 24-48 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using cell cycle analysis software.
Apoptosis Assay
Objective: To quantify the induction of apoptosis by this compound.
Protocol:
-
Cell Treatment: Treat cancer cells with this compound for 48-72 hours.
-
Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
References
Avotaciclib's Impact on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avotaciclib (also known as BEY1107) is an orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[1][2][3] As a critical regulator of the G2/M phase transition, CDK1 is a key therapeutic target in oncology.[4][5] this compound has demonstrated potent anti-proliferative and pro-apoptotic effects in preclinical cancer models.[3][5] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its effect on cell cycle progression. It includes a summary of available quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
The cell division cycle is a fundamental process that ensures the fidelity of genetic inheritance. Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that, in complex with their cyclin regulatory partners, orchestrate the progression through the different phases of the cell cycle.[6] CDK1, in association with Cyclin B, is the master regulator of the G2/M transition, driving the cell into mitosis.[4] Dysregulation of CDK1 activity is a common feature in many cancers, making it an attractive target for therapeutic intervention.[6]
This compound has been identified as a potent and selective inhibitor of CDK1.[1] Its mechanism of action centers on the inhibition of CDK1 kinase activity, leading to a G2/M phase cell cycle arrest and subsequent induction of apoptosis.[1][5] This guide will delve into the technical details of this compound's effects on cell cycle progression.
Mechanism of Action
This compound exerts its anti-cancer effects by directly targeting and inhibiting the kinase activity of CDK1.[2] The primary consequence of CDK1 inhibition by this compound is the arrest of the cell cycle at the G2/M transition.[1] This prevents cancer cells from entering mitosis, ultimately leading to programmed cell death (apoptosis).[3][5]
CDK1 and the G2/M Checkpoint
The transition from the G2 phase to mitosis is a tightly regulated process controlled by the G2/M checkpoint, which ensures that DNA replication is complete and any DNA damage is repaired before the cell divides. CDK1, in complex with Cyclin B, is the key driver of this transition. Activation of the CDK1/Cyclin B complex involves the dephosphorylation of inhibitory sites on CDK1 (Thr14 and Tyr15) by the phosphatase Cdc25. Once active, CDK1/Cyclin B phosphorylates a multitude of downstream substrates that are essential for mitotic entry, including proteins involved in chromosome condensation, nuclear envelope breakdown, and spindle formation.
This compound-Induced G2/M Arrest
By inhibiting CDK1, this compound prevents the phosphorylation of these critical downstream targets. This effectively halts the cell cycle at the G2/M checkpoint, preventing the cell from entering mitosis. The sustained arrest at this checkpoint can trigger apoptotic pathways, leading to the elimination of the cancerous cells.
Quantitative Data
Table 1: In Vitro Efficacy of this compound in Radiotherapy-Resistant Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | EC50 (µM) |
| H1437R | 0.918 |
| H1568R | 0.580 |
| H1703R | 0.735 |
| H1869R | 0.662 |
Data from a study on the synergistic effects of this compound with a checkpoint kinase 2 inhibitor.[3]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effect of this compound on cell cycle progression.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (BEY1107)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the EC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases of the cell cycle after treatment with this compound.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound (BEY1107)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
RNase A (100 µg/mL)
-
Propidium iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS and resuspend the cell pellet in 500 µL of PI/RNase A staining buffer.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of CDK1 Downstream Targets
This protocol is used to assess the effect of this compound on the phosphorylation status of downstream targets of CDK1.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound (BEY1107)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Lamin A/C, anti-total-Lamin A/C, anti-phospho-Histone H3, anti-total-Histone H3, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound or vehicle control as described for the cell cycle analysis.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein lysates by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative phosphorylation levels of the target proteins.
Conclusion
This compound is a potent CDK1 inhibitor that effectively induces G2/M cell cycle arrest and apoptosis in cancer cells. The experimental protocols and data presented in this technical guide provide a framework for researchers and drug development professionals to further investigate the mechanism of action and therapeutic potential of this compound. Further studies, particularly those elucidating its comprehensive kinase selectivity profile, will be crucial in fully understanding its therapeutic window and potential clinical applications.
References
- 1. This compound (BEY1107) | CDK1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C13H11N7O | CID 137150099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Proapoptotic role of CDK1 in overcoming paclitaxel resistance in ovarian cancer cells in response to combined treatment with paclitaxel and duloxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
Avotaciclib (BEY1107): A Preclinical Deep Dive into its Potential in Pancreatic Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most challenging malignancies to treat, with a dismal prognosis and limited therapeutic options. The cell cycle machinery, often dysregulated in cancer, presents a compelling target for therapeutic intervention. Avotaciclib (formerly BEY1107), a potent and selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1), is an investigational agent that has entered clinical development for pancreatic cancer. This technical guide synthesizes the available preclinical data on this compound in pancreatic cancer, providing insights into its mechanism of action, potential therapeutic efficacy, and the scientific rationale for its clinical evaluation. While detailed quantitative data from dedicated pancreatic cancer studies remains limited in the public domain, this document collates existing information and provides context through related studies and the broader understanding of CDK1 inhibition in oncology.
Introduction: The Rationale for Targeting CDK1 in Pancreatic Cancer
The cell division cycle is a tightly regulated process orchestrated by cyclins and their partner cyclin-dependent kinases (CDKs). CDK1, in complex with Cyclin B, is the master regulator of the G2/M transition and progression through mitosis. In many cancers, including pancreatic cancer, the intricate checkpoints governing cell cycle progression are compromised, leading to uncontrolled proliferation.
This compound is an orally bioavailable small molecule that specifically inhibits the kinase activity of CDK1.[1][2][3] By blocking CDK1, this compound is designed to induce a G2/M phase cell cycle arrest, leading to apoptosis in cancer cells.[4] Furthermore, emerging evidence suggests that CDK1 plays a role in the maintenance of cancer stem cells (CSCs), a subpopulation of tumor cells responsible for therapy resistance, metastasis, and relapse. Preclinical findings indicate that this compound can inhibit the self-renewal of these cancer stem cells, suggesting a potential to overcome key mechanisms of treatment failure in pancreatic cancer.[1][4]
Mechanism of Action: How this compound Works
This compound's primary mechanism of action is the selective inhibition of CDK1. This targeted action disrupts the normal progression of the cell cycle, primarily at the G2/M checkpoint.
dot
Caption: this compound inhibits the Cyclin B/CDK1 complex, blocking the G2/M transition and CSC self-renewal, leading to apoptosis.
Preclinical Efficacy Data
While comprehensive preclinical data for this compound specifically in pancreatic cancer models is not extensively published, available information and data from other cancer types provide valuable insights.
In Vitro Studies
There is a lack of publicly available IC50 or EC50 values for this compound in a panel of pancreatic cancer cell lines. However, studies in other cancer cell types demonstrate its potency. For instance, in radiotherapy-resistant non-small cell lung cancer (NSCLC) cell lines, this compound demonstrated significant anti-proliferative effects.
| Cell Line (NSCLC, Radio-resistant) | EC50 (µM) |
| H1437R | 0.918 |
| H1568R | 0.580 |
| H1703R | 0.735 |
| H1869R | 0.662 |
| Data from a study on non-small cell lung cancer.[2] |
Preclinical reports indicate that this compound induces cell destruction in cancer cells and demonstrates a synergistic effect in inhibiting cancer cell metastasis when combined with gemcitabine, a standard-of-care chemotherapeutic for pancreatic cancer.[4]
In Vivo Studies
Detailed in vivo efficacy data for this compound in pancreatic cancer xenograft or patient-derived xenograft (PDX) models, such as tumor growth inhibition (TGI) percentages or survival analysis, are not yet publicly available. However, non-clinical testing has suggested that combination therapy with gemcitabine shows synergistic effects in inhibiting cancer cell metastasis.[4] This provides a strong rationale for the combination strategy being explored in clinical trials.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound in pancreatic cancer have not been published. Below are generalized, representative protocols for the types of assays typically used to characterize a CDK1 inhibitor.
Cell Viability Assay (Example Protocol)
-
Cell Lines: A panel of human pancreatic cancer cell lines (e.g., MIA PaCa-2, PANC-1, BxPC-3).
-
Seeding: Cells are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 72 hours.
-
Detection: Cell viability is assessed using a resazurin-based assay (e.g., CellTiter-Blue) or a luminescent assay (e.g., CellTiter-Glo).
-
Analysis: Dose-response curves are generated, and IC50 values are calculated using non-linear regression analysis.
Cell Cycle Analysis (Example Protocol)
-
Treatment: Pancreatic cancer cells are treated with this compound at concentrations around the IC50 value for 24 or 48 hours.
-
Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.
-
Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases is quantified.
dot
Caption: A typical workflow for analyzing the effect of this compound on the cell cycle distribution of pancreatic cancer cells.
In Vivo Xenograft Model (Example Protocol)
-
Animal Model: Immunocompromised mice (e.g., athymic nude or NSG mice).
-
Tumor Implantation: Human pancreatic cancer cells (e.g., 1-5 x 10^6 cells) are injected subcutaneously or orthotopically into the pancreas.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups (e.g., vehicle control, this compound monotherapy, gemcitabine monotherapy, this compound + gemcitabine). This compound is administered orally according to a predetermined schedule.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for weighing and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Future Directions and Conclusion
The available preclinical data, although limited in the public domain for pancreatic cancer specifically, suggests that this compound (BEY1107) holds promise as a novel therapeutic agent for this challenging disease. Its mechanism of action, targeting the master cell cycle regulator CDK1 and its potential to eliminate cancer stem cells, addresses key drivers of pancreatic cancer progression and therapy resistance. The observation of synergistic effects with gemcitabine is particularly encouraging and provides a strong rationale for the ongoing clinical investigations of this combination.
Further publication of detailed preclinical studies, including in vivo efficacy in various pancreatic cancer models and pharmacodynamic biomarker analysis, will be crucial to fully elucidate the therapeutic potential of this compound and to guide its clinical development. The scientific community eagerly awaits the results of the Phase 1/2 clinical trial to determine the safety and efficacy of this novel CDK1 inhibitor in patients with advanced pancreatic cancer.
References
Avotaciclib: An Examination Beyond CDK1 Reveals a Data Gap in Off-Target Characterization
Despite its progression into clinical trials as a potent Cyclin-Dependent Kinase 1 (CDK1) inhibitor, a comprehensive public profile of avotaciclib's molecular interactions beyond its primary target remains elusive. Extensive investigation into scientific literature and publicly accessible databases reveals a significant lack of information regarding the broader kinase selectivity and potential off-target effects of this investigational anti-cancer agent, also known as BEY1107.
This compound is predominantly characterized as an orally bioavailable small molecule that specifically targets and inhibits CDK1.[1][2][3] This mechanism is the foundation of its therapeutic hypothesis, aiming to induce cell cycle arrest and apoptosis in cancer cells where CDK1 is often overexpressed.[1][3] However, for a complete understanding of its biological activity, potential for polypharmacology, and a full safety assessment, a thorough characterization of its interactions with the wider human kinome is crucial.
In modern drug development, especially for kinase inhibitors, comprehensive selectivity profiling is a standard practice. This is often accomplished through large-scale screening assays, such as kinome scans, which assess the binding or inhibitory activity of a compound against hundreds of different kinases. The resulting data provides a detailed map of a drug's specificity and can uncover unexpected off-target interactions that may contribute to its efficacy or toxicity profile. For many other CDK inhibitors, such as abemaciclib, detailed selectivity profiles are publicly available and have revealed additional targets that contribute to their clinical activity.
In the case of this compound, however, such comprehensive kinase screening data does not appear to be publicly available. Searches for "this compound kinase selectivity," "BEY1107 kinome scan," or "this compound off-target profile" did not yield any specific molecular targets other than CDK1.
This absence of data precludes the creation of a detailed technical guide on the non-CDK1 molecular targets of this compound as requested. Consequently, it is not possible to provide the following:
-
Quantitative Data Presentation: Without identified off-targets, there is no quantitative data (e.g., IC50, Ki values) to summarize in tabular format.
-
Detailed Experimental Protocols: The specific experimental methodologies used to assess this compound's kinase selectivity are not documented in the public domain.
-
Signaling Pathway and Workflow Visualizations: As no alternative signaling pathways modulated by this compound (via non-CDK1 targets) have been identified, the generation of corresponding diagrams is not feasible.
While the primary mechanism of action for this compound is well-defined as CDK1 inhibition, a complete picture of its molecular interactions is necessary for a thorough understanding of its clinical potential. The lack of publicly available kinase selectivity data for this compound represents a notable gap in the scientific understanding of this clinical-stage molecule. Researchers and drug development professionals are encouraged to consult any future publications or data releases from the sponsoring organizations for a more complete profile of this compound.
References
Avotaciclib: An In-depth Technical Guide to its In Vitro Efficacy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avotaciclib (also known as BEY1107) is an orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[1][2] As a critical regulator of the cell cycle, particularly at the G2/M transition, CDK1 is a key target in oncology research.[2] Dysregulation of CDK1 activity is a common feature in many cancers, making it a promising therapeutic target. This compound has demonstrated potent in vitro efficacy in inducing cell cycle arrest and apoptosis in cancer cells.[1][2] This technical guide provides a comprehensive overview of the in vitro studies on this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for key assays.
Core Mechanism of Action: CDK1 Inhibition
This compound functions as a potent and selective inhibitor of CDK1.[2] CDK1, in complex with its regulatory subunit Cyclin B, forms the Maturation-Promoting Factor (MPF), which is essential for the G2/M transition and entry into mitosis. By inhibiting CDK1, this compound prevents the phosphorylation of key substrates required for mitotic entry, leading to a cell cycle arrest at the G2/M phase.[2] This prolonged arrest ultimately triggers the apoptotic cascade, resulting in cancer cell death.[1]
Below is a diagram illustrating the CDK1 signaling pathway and the point of intervention by this compound.
Quantitative In Vitro Efficacy
This compound has demonstrated significant anti-proliferative activity across various cancer cell lines. The following table summarizes the available half-maximal effective concentration (EC50) values from in vitro cell viability studies.
| Cell Line | Cancer Type | EC50 (µM) |
| H1437R | Non-Small Cell Lung Cancer | 0.918[1] |
| H1568R | Non-Small Cell Lung Cancer | 0.580[1] |
| H1703R | Non-Small Cell Lung Cancer | 0.735[1] |
| H1869R | Non-Small Cell Lung Cancer | 0.662[1] |
| Table 1: In Vitro Anti-proliferative Activity of this compound in NSCLC Cell Lines. |
Detailed Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to evaluate the efficacy of this compound.
Cell Viability Assay (MTT/WST-8 Assay)
This assay is performed to determine the concentration-dependent effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., a serial dilution from 0.1 to 64 µM) or vehicle control (DMSO).[1]
-
Incubation: The plates are incubated for 48 hours.[1]
-
Reagent Addition: After the incubation period, a tetrazolium salt-based reagent (e.g., MTT or WST-8) is added to each well according to the manufacturer's instructions.
-
Final Incubation: The plates are incubated for an additional 1-4 hours to allow for the conversion of the tetrazolium salt to a colored formazan product by metabolically active cells.
-
Data Acquisition: The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).
-
Data Analysis: The absorbance values are normalized to the vehicle-treated control wells, and the EC50 values are calculated using a non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis following treatment with this compound.
Protocol:
-
Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with various concentrations of this compound or vehicle control for a specified period (e.g., 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.
-
Staining: The cell pellet is resuspended in Annexin V binding buffer, followed by the addition of FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
Conclusion
The in vitro data strongly support the characterization of this compound as a potent inhibitor of CDK1, leading to G2/M cell cycle arrest and subsequent apoptosis in cancer cells. The provided EC50 values in non-small cell lung cancer cell lines highlight its anti-proliferative potential. The detailed experimental protocols in this guide offer a foundation for researchers to further investigate the in vitro efficacy and mechanism of action of this compound in various cancer models. Further studies are warranted to expand the panel of cancer cell lines tested and to elucidate the detailed molecular events downstream of CDK1 inhibition by this compound.
References
The Preclinical Pharmacokinetic Profile of Avotaciclib: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avotaciclib (also known as BEY1107) is an orally bioavailable, potent, and selective inhibitor of cyclin-dependent kinase 1 (CDK1), a key regulator of cell cycle progression.[1][2] Its potential as an antineoplastic agent is currently under investigation in clinical trials for solid tumors, including pancreatic cancer.[1][3] Understanding the pharmacokinetic (PK) profile of this compound in preclinical animal models is crucial for predicting its behavior in humans, including its absorption, distribution, metabolism, and excretion (ADME) properties. This technical guide synthesizes the available information on the preclinical pharmacokinetics of this compound and provides a framework for the experimental protocols typically employed in such studies. Due to the limited publicly available quantitative data for this compound, this guide also draws upon established principles of preclinical ADME studies for small molecule kinase inhibitors to present a comprehensive overview.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor that targets CDK1.[1][2] CDK1, in complex with its cyclin partners, plays a pivotal role in orchestrating the M-phase of the cell cycle. By inhibiting CDK1, this compound is designed to induce cell cycle arrest and apoptosis in rapidly dividing cancer cells. The rationale for its development lies in the frequent dysregulation of the cell cycle in various cancers, making CDK1 an attractive therapeutic target.
Signaling Pathway of CDK1 in Cell Cycle Regulation
The following diagram illustrates the central role of the CDK1/Cyclin B complex in the G2/M transition and progression through mitosis. This compound's therapeutic potential stems from its ability to inhibit this critical step.
Caption: Simplified signaling pathway of CDK1 activation and its role in initiating mitosis.
Preclinical Pharmacokinetic Data
Detailed quantitative pharmacokinetic data for this compound in animal models are not extensively available in the public domain. The tables below are presented as illustrative examples of how such data would be structured for common preclinical species. The values are hypothetical and intended to provide a framework for understanding the key pharmacokinetic parameters.
Table 1: Single-Dose Oral Pharmacokinetics of this compound in Rodent Models (Illustrative)
| Parameter | Mouse (Dose: X mg/kg) | Rat (Dose: Y mg/kg) |
| Cmax (ng/mL) | Data not available | Data not available |
| Tmax (h) | Data not available | Data not available |
| AUC0-t (ng·h/mL) | Data not available | Data not available |
| AUC0-inf (ng·h/mL) | Data not available | Data not available |
| t1/2 (h) | Data not available | Data not available |
| CL/F (mL/min/kg) | Data not available | Data not available |
| Vd/F (L/kg) | Data not available | Data not available |
| F (%) | Data not available | Data not available |
Table 2: Single-Dose Oral Pharmacokinetics of this compound in Non-Rodent Models (Illustrative)
| Parameter | Dog (Dose: Z mg/kg) | Cynomolgus Monkey (Dose: W mg/kg) |
| Cmax (ng/mL) | Data not available | Data not available |
| Tmax (h) | Data not available | Data not available |
| AUC0-t (ng·h/mL) | Data not available | Data not available |
| AUC0-inf (ng·h/mL) | Data not available | Data not available |
| t1/2 (h) | Data not available | Data not available |
| CL/F (mL/min/kg) | Data not available | Data not available |
| Vd/F (L/kg) | Data not available | Data not available |
| F (%) | Data not available | Data not available |
Experimental Protocols for Preclinical Pharmacokinetic Studies
The following sections detail the standard methodologies that would be employed to generate the pharmacokinetic data presented in the tables above.
Animal Models
-
Species: Typically, studies are conducted in at least two species, one rodent (e.g., Sprague-Dawley rats, CD-1 mice) and one non-rodent (e.g., Beagle dogs, Cynomolgus monkeys).
-
Health Status: Animals are specific-pathogen-free and acclimatized to the laboratory environment before the study.
-
Housing: Animals are housed in controlled conditions with respect to temperature, humidity, and light-dark cycles, with ad libitum access to food and water, except when fasting is required for the study.
Dosing and Sample Collection
A typical experimental workflow for a preclinical pharmacokinetic study is outlined below.
References
Methodological & Application
Application Notes and Protocols: Avotaciclib In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro evaluation of avotaciclib, a potent and orally bioavailable inhibitor of cyclin-dependent kinase 1 (CDK1). The following sections outline the mechanism of action, protocols for assessing its anti-proliferative activity, and a summary of its efficacy in specific cancer cell lines.
Mechanism of Action
This compound is a small molecule inhibitor that specifically targets CDK1, a key serine/threonine kinase that plays a crucial role in regulating cell cycle progression and cell division.[1][2][3] Overexpression of CDK1 is frequently observed in various tumor cells. By binding to and inhibiting the activity of CDK1, this compound can induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor proliferation.[1][3][4][5] Its primary application under investigation is for the treatment of cancers such as pancreatic and lung cancer.[2][4][5]
This compound Signaling Pathway
Caption: this compound inhibits the active Cyclin B/CDK1 complex, leading to cell cycle arrest and apoptosis.
Quantitative Data Summary
The following table summarizes the half-maximal effective concentration (EC50) values of this compound in various radiotherapy-resistant non-small cell lung cancer (NSCLC) cell lines after 48 hours of treatment.
| Cell Line | Histology | This compound EC50 (µM) |
| H1437R | Adenocarcinoma | 0.918[4][5] |
| H1568R | Adenocarcinoma | 0.580[4][5] |
| H1703R | Squamous cell carcinoma | 0.735[4][5] |
| H1869R | Adenocarcinoma | 0.662[4][5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound using a colorimetric MTT assay. This assay measures the metabolic activity of viable cells.
Materials:
-
Cancer cell line of interest (e.g., H1568R)
-
This compound hydrochloride
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize the cells, centrifuge, and resuspend in fresh complete medium.
-
Count the cells and adjust the concentration to 5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve final desired concentrations (e.g., 0.01, 0.1, 1, 10, 50, 100 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the 48-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining the IC50 of this compound using an MTT-based cell viability assay.
References
Application Note: Development of Cell-Based Assays for the CDK1 Inhibitor Avotaciclib
Audience: Researchers, scientists, and drug development professionals.
Introduction Avotaciclib (also known as BEY1107) is an orally bioavailable, potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[1][2][3] CDK1, a key serine/threonine kinase, complexes with Cyclin B to form the M-phase promoting factor (MPF), which is essential for the G2/M transition and entry into mitosis.[4] In many cancers, CDK1 is overexpressed, making it a critical target for antineoplastic therapies.[2] this compound functions by binding to and inhibiting CDK1, leading to cell cycle arrest at the G2/M phase, induction of apoptosis, and inhibition of tumor cell proliferation.[2]
This application note provides a detailed guide for the development and implementation of essential cell-based assays to characterize the pharmacological effects of this compound. The protocols herein describe methods to quantify its anti-proliferative activity, confirm target engagement within the cell, analyze its impact on cell cycle progression, and develop models for studying potential resistance mechanisms.
CDK1 Signaling Pathway in G2/M Transition
The diagram below illustrates the central role of the CDK1/Cyclin B complex in initiating mitosis. The complex phosphorylates key substrates, such as Lamin A/C, leading to nuclear envelope breakdown and chromosome condensation. This compound directly inhibits the kinase activity of this complex, thereby blocking these downstream events and arresting the cell cycle.
References
Preparation of Avotaciclib Stock Solution: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation of avotaciclib stock solutions for in vitro and in vivo research applications. This compound is a potent and orally bioavailable inhibitor of cyclin-dependent kinase 1 (CDK1), a key regulator of the cell cycle, and is under investigation for its therapeutic potential in various cancers.[1][2][3][4][5] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. This protocol outlines the necessary materials, step-by-step procedures for dissolution, and recommendations for storage to ensure the stability and integrity of the compound.
Introduction to this compound
This compound, also known as BEY1107, is a small molecule inhibitor that targets CDK1.[1][3] By inhibiting CDK1, this compound can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.[1][2] It is currently being investigated in clinical trials for indications such as pancreatic cancer.[1] Given its mechanism of action, this compound is a valuable tool for cancer research, cell biology studies, and drug development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and preparation.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁N₇O | [1][3] |
| Molecular Weight | 281.27 g/mol (free base) | [1] |
| Appearance | Light yellow to yellow solid | [6] |
| Solubility | DMSO: 100 mg/mL (with sonication) | [7] |
| DMSO: 4 mg/mL | [8] | |
| Sparingly soluble in aqueous buffers | [9] | |
| Storage (Solid) | -20°C for long-term (months to years) | [3][6] |
| 0-4°C for short-term (days to weeks) | [3] | |
| Storage (Stock Solution in DMSO) | -80°C for up to 1 year | [8] |
| -20°C for up to 1 month | [4][8] |
Note: this compound is also available as hydrochloride and trihydrochloride salts, which will have different molecular weights.[2][10] Always refer to the batch-specific information provided by the supplier for the exact molecular weight.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials
-
This compound powder (free base, MW: 281.27 g/mol )
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
(Optional) Sonicator water bath
Procedure
-
Pre-weighing Preparations: Before handling the compound, ensure you are wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Work in a chemical fume hood to minimize inhalation exposure.
-
Weighing this compound: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would weigh out 2.81 mg of this compound (see calculation below).
-
Calculation:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 281.27 g/mol = 0.0028127 g = 2.81 mg
-
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound. For a 10 mM stock solution, if you weighed 2.81 mg, you would add 1 mL of DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear, light-yellow solution should be formed.
-
Enhancing Solubility (Optional): If the compound does not readily dissolve, brief sonication in a water bath (5-10 minutes) can be used to facilitate dissolution.[7] Gentle warming to 37°C may also aid in solubilization.[4]
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 1 year).[4][8]
Workflow Diagram
Caption: Workflow for preparing this compound stock solution.
Application in Cell Culture Experiments
When using the this compound stock solution for cell culture experiments, it is crucial to minimize the final concentration of DMSO, as it can be toxic to cells at higher concentrations (generally >0.5%).[11]
Protocol for Dilution in Cell Culture Media
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in your cell culture medium to achieve the desired final working concentration.
-
Example: To prepare a final concentration of 10 µM in 1 mL of cell culture medium, you would add 1 µL of the 10 mM stock solution to 999 µL of medium (a 1:1000 dilution).
-
Gently mix the final solution before adding it to your cells.
-
Always include a vehicle control (medium with the same final concentration of DMSO without the drug) in your experiments to account for any effects of the solvent.
Safety Precautions
-
This compound is a potent bioactive compound. Handle with care and avoid direct contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) provided by the manufacturer for detailed safety information.
-
Dispose of waste according to institutional and local regulations.
Signaling Pathway of this compound
This compound's primary mechanism of action is the inhibition of CDK1, a critical kinase that, in complex with Cyclin B, drives the G2/M transition of the cell cycle. By inhibiting CDK1, this compound prevents cells from entering mitosis, leading to cell cycle arrest and subsequent apoptosis.
Caption: this compound inhibits the Cyclin B/CDK1 complex.
References
- 1. This compound | C13H11N7O | CID 137150099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. glpbio.com [glpbio.com]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. 1983983-41-0 | CAS DataBase [m.chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. This compound hydrochloride | CDK | TargetMol [targetmol.com]
- 11. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
Application Notes: Avotaciclib Solubility in DMSO and Water
For Research Use Only. Not for use in diagnostic procedures.
Abstract
These application notes provide detailed information on the solubility of avotaciclib, a potent and orally active inhibitor of Cyclin-Dependent Kinase 1 (CDK1), in dimethyl sulfoxide (DMSO) and water.[1][2][3][4] This document includes quantitative solubility data, detailed protocols for solubility determination, and information on its mechanism of action for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound (also known as BEY1107) is an orally bioavailable small molecule inhibitor that targets CDK1.[2][3][4] CDK1 is a key serine/threonine kinase that plays a critical role in regulating cell cycle progression, particularly at the G2/M transition.[2][3] By inhibiting CDK1, this compound can induce cell cycle arrest and apoptosis, making it a compound of interest in oncology research, especially for cancers with abnormal CDK1 expression such as pancreatic cancer.[1][2][5] Understanding the solubility of this compound is crucial for the design and execution of in vitro and in vivo experiments.
Quantitative Solubility Data
The solubility of a compound can be significantly influenced by its salt form. Below is a summary of the reported solubility for both this compound free base and its trihydrochloride salt form in DMSO and water. It is critical to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[1]
| Compound Form | Solvent | Reported Solubility | Molar Concentration (approx.) | Notes |
| This compound | DMSO | 100 mg/mL | 355.53 mM | Ultrasonic assistance may be required.[4] |
| This compound trihydrochloride | DMSO | 4 mg/mL | 10.23 mM | Use fresh, anhydrous DMSO.[1] |
| This compound trihydrochloride | Water | 78 mg/mL | - | Data for the trihydrochloride salt.[1] |
| This compound | Water | 0.417 mg/mL | - | Predicted value (ALOGPS).[6] |
Mechanism of Action: CDK1 Inhibition
This compound functions by targeting and inhibiting the activity of CDK1.[3] CDK1, in complex with Cyclin B, forms the Maturation-Promoting Factor (MPF), which is essential for the G2/M transition in the cell cycle. Inhibition of CDK1 prevents the phosphorylation of downstream substrates required for mitotic entry, leading to cell cycle arrest and subsequent apoptosis in cancer cells.[2]
References
Application Notes and Protocols for Avotaciclib Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the proper handling, storage, and use of avotaciclib trihydrochloride in a laboratory setting. Adherence to these protocols is crucial for ensuring the integrity of the compound, obtaining reliable experimental results, and maintaining a safe research environment.
Product Information
| Property | Value | Source |
| Chemical Name | 2,6-bis(2-aminopyrimidin-4-yl)pyridin-3-ol trihydrochloride | [1][2] |
| Synonyms | BEY1107 trihydrochloride | [3][4][5][6] |
| CAS Number | 1983984-01-5 | [1][2][3][4][5][6][7][8] |
| Molecular Formula | C13H14Cl3N7O | [2][7][8] |
| Molecular Weight | 390.66 g/mol | [3][4][5][7] |
Safety, Handling, and Personal Protective Equipment (PPE)
This compound trihydrochloride is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[7]. Standard laboratory safety precautions should be strictly followed.
2.1. Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Body Protection: Wear a laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area. Avoid generating dust. If dust is generated, use a NIOSH-approved respirator.
2.2. Handling Precautions:
-
Avoid inhalation and contact with eyes and skin[7].
-
Do not eat, drink, or smoke when handling this product[7].
-
Wash hands and any exposed skin thoroughly after handling[7].
-
Ensure adequate ventilation in the handling area[7].
-
Avoid the formation of dust and aerosols[7].
Storage Conditions
Proper storage is critical to maintain the stability and activity of this compound trihydrochloride.
| Form | Storage Temperature | Duration | Additional Notes |
| Powder | -20°C | 2-3 years[4][8][9] | Keep container tightly sealed in a cool, well-ventilated area. Protect from direct sunlight and moisture[3][7]. |
| In Solvent | -80°C | 6 months - 1 year[3][4][9] | Aliquot to avoid repeated freeze-thaw cycles[4]. |
| In Solvent | -20°C | 1 month[3][4][10] | For short-term storage. Protect from light[3][10]. |
Stock Solution Preparation
4.1. Recommended Solvents:
-
DMSO: Soluble up to 4 mg/mL[4][5]. It is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility[4].
4.2. Protocol for Reconstitution:
-
Equilibrate the vial of this compound trihydrochloride to room temperature before opening.
-
Add the desired volume of the appropriate solvent (e.g., DMSO) to the vial to achieve the target concentration.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO and then perform serial dilutions in culture medium to reach the final working concentration[9].
Experimental Workflows
The following diagrams illustrate the recommended workflows for handling and preparing this compound trihydrochloride.
Caption: Workflow for preparing this compound trihydrochloride solutions.
Stability and Incompatibilities
6.1. Chemical Stability: this compound trihydrochloride is stable under the recommended storage conditions[7].
6.2. Incompatible Materials: Avoid contact with strong acids, strong alkalis, and strong oxidizing or reducing agents[7].
6.3. Hazardous Decomposition Products: Under fire conditions, toxic fumes may be emitted[7].
Protocol for Stability Assessment of this compound Trihydrochloride Solutions
This protocol outlines a method to assess the stability of this compound trihydrochloride in a specific solvent under various storage conditions.
7.1. Objective: To determine the degradation rate of this compound trihydrochloride in solution over time at different temperatures.
7.2. Materials:
-
This compound trihydrochloride powder
-
Anhydrous DMSO (or other solvent of interest)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other appropriate modifier)
-
Calibrated analytical balance
-
Volumetric flasks
-
Pipettes
-
HPLC system with a UV detector and a suitable C18 column
-
Incubators or water baths set to desired temperatures (e.g., -20°C, 4°C, 25°C)
7.3. Experimental Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound trihydrochloride in the chosen solvent at a known concentration (e.g., 10 mM).
-
Aliquoting: Aliquot the stock solution into multiple amber vials to protect from light.
-
Time Points: Designate time points for analysis (e.g., T=0, 1 day, 3 days, 1 week, 2 weeks, 1 month).
-
Storage Conditions: Store the aliquots at the different temperatures to be tested.
-
Sample Analysis:
-
At each time point, retrieve one aliquot from each storage condition.
-
Allow the aliquot to equilibrate to room temperature.
-
Dilute the sample to a suitable concentration for HPLC analysis.
-
Analyze the sample by HPLC to determine the peak area of the parent compound.
-
-
Data Analysis:
-
Compare the peak area of this compound trihydrochloride at each time point to the peak area at T=0.
-
Calculate the percentage of the compound remaining at each time point for each storage condition.
-
Plot the percentage of remaining compound versus time to determine the degradation kinetics.
-
References
- 1. selleck.co.jp [selleck.co.jp]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound trihydrochloride|1983984-01-5|MSDS [dcchemicals.com]
- 8. This compound trihydrochloride|CAS 1983984-01-5|DC Chemicals [dcchemicals.com]
- 9. This compound hydrochloride | CDK | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Avotaciclib in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Avotaciclib (also known as BEY1107) is a potent and orally active inhibitor of cyclin-dependent kinase 1 (CDK1). Its ability to induce cell cycle arrest and apoptosis in tumor cells makes it a compound of significant interest in cancer research, particularly for malignancies with abnormal CDK1 expression such as pancreatic and lung cancer.[1][2][3][4] These application notes provide recommended concentrations, detailed experimental protocols, and relevant pathway information for the use of this compound in a cell culture setting.
Data Presentation
The effective concentration of this compound can vary depending on the cell line and the duration of exposure. Below is a summary of reported half-maximal effective concentrations (EC50) in various non-small cell lung cancer cell lines after 48 hours of treatment.
| Cell Line | Cancer Type | EC50 (µM) | Citation |
| H1568R | Non-Small Cell Lung Cancer | 0.580 | [1] |
| H1869R | Non-Small Cell Lung Cancer | 0.662 | [1] |
| H1703R | Non-Small Cell Lung Cancer | 0.735 | [1] |
| H1437R | Non-Small Cell Lung Cancer | 0.918 | [1] |
A study investigating the effects of this compound on radiotherapy-resistant non-small cell lung cancer cell lines utilized a concentration range of 0 to 64 µM for a 48-hour incubation period.[1][5][6]
Signaling Pathway
This compound functions by directly inhibiting CDK1, a key regulator of the cell cycle. The diagram below illustrates the central role of the CDK1/Cyclin B complex in the G2/M transition and how its inhibition by this compound can lead to cell cycle arrest and apoptosis.
Caption: this compound inhibits CDK1, preventing the formation of the active CDK1/Cyclin B complex, leading to G2/M cell cycle arrest and potentially apoptosis.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in cell culture.
Experimental Workflow Overview
Caption: General workflow for studying the effects of this compound on cultured cells.
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in complete medium from the stock solution. A common concentration range to start with is 0.1 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blotting for Cell Cycle and Apoptosis Markers
This protocol is to analyze changes in protein expression related to the cell cycle and apoptosis following this compound treatment.
Materials:
-
Cells of interest
-
6-well plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CDK1, anti-Cyclin B1, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0, 0.5, 1, 2 µM) for 24-48 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run to separate proteins by size. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. Analyze the band intensities relative to a loading control (e.g., β-actin).
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the effect of this compound on cell cycle distribution.
Materials:
-
Cells of interest
-
6-well plates
-
This compound stock solution
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0, 0.5, 1, 2 µM) for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS and add 4.5 mL of cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases). Look for an accumulation of cells in the G2/M phase.
References
Application Notes and Protocols for Avotaciclib Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avotaciclib (also known as BEY1107) is an orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[1][2] CDK1 is a serine/threonine kinase that plays a crucial role in regulating cell cycle progression, particularly at the G2/M transition.[3] Its overexpression is common in various tumor types, making it a compelling target for cancer therapy.[2][4] this compound binds to and inhibits the activity of CDK1, which can lead to cell cycle arrest, apoptosis, and the inhibition of tumor cell proliferation.[2][4] Currently, this compound is under investigation in a clinical trial for pancreatic cancer.[4][5]
Important Note on Preclinical Data: As of the date of this document, there is a lack of publicly available preclinical data specifically detailing the administration of this compound in mouse xenograft models. The following protocols and data tables are presented as a representative guide for conducting such studies. The experimental details for drug formulation and administration are based on established methodologies for other orally bioavailable CDK inhibitors, such as the CDK4/6 inhibitor abemaciclib, and should be adapted based on compound-specific solubility and tolerability determined in dedicated formulation and dose-finding studies for this compound.
Mechanism of Action: CDK1 Inhibition
CDK1, in complex with its regulatory partner Cyclin B, is the primary driver of the G2 to M phase transition in the cell cycle. Activation of the CDK1/Cyclin B complex involves dephosphorylation at inhibitory sites (Tyr15) and phosphorylation at an activating site (Thr161).[3] The active complex then phosphorylates a multitude of substrate proteins, initiating the events of mitosis, including nuclear envelope breakdown, chromosome condensation, and spindle formation.[5] this compound, as a CDK1 inhibitor, is presumed to interfere with the ATP-binding pocket of CDK1, preventing the phosphorylation of its downstream targets and thereby inducing a G2/M cell cycle arrest and subsequent apoptosis in cancer cells.
Signaling Pathway Diagram
Caption: Mechanism of this compound as a CDK1 inhibitor to block mitotic entry.
Experimental Protocols
The following are detailed, representative protocols for conducting a xenograft study to evaluate the efficacy of an orally administered small molecule inhibitor.
Protocol 1: Human Cancer Cell Line-Derived Xenograft (CDX) Model Establishment
-
Cell Culture: Culture a human cancer cell line of interest (e.g., pancreatic, non-small cell lung) under standard conditions (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin at 37°C, 5% CO2).
-
Animal Model: Use immunodeficient mice, such as 6-8 week old female athymic nude mice or NOD/SCID mice, which are optimal for human cell engraftment.
-
Cell Preparation: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells twice with sterile, serum-free medium or PBS. Resuspend the final cell pellet in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 5 x 10^7 cells/mL.
-
Subcutaneous Inoculation: Anesthetize the mouse. Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse using a 26-gauge needle.
-
Tumor Monitoring: Monitor the mice 2-3 times per week for tumor formation. Once tumors are palpable, measure their dimensions using digital calipers.
Protocol 2: this compound Formulation and Administration (Illustrative Example)
Disclaimer: The following formulation is based on common vehicles for oral CDK inhibitors like abemaciclib. The optimal vehicle for this compound must be determined experimentally.
-
Preparation of Vehicle: Prepare a solution of 1% hydroxyethyl cellulose (HEC) in sterile water.
-
Drug Formulation: For a target dose of 50 mg/kg in a 20g mouse (dosing volume of 0.2 mL), weigh the appropriate amount of this compound powder. Create a homogenous suspension in the 1% HEC vehicle. Prepare fresh daily.
-
Randomization: Once average tumor volumes reach 100-200 mm³, randomize mice into treatment and control groups (e.g., n=8-10 mice per group).
-
Administration: Administer this compound suspension or vehicle control to the respective groups via oral gavage (PO) once daily.
-
Monitoring: Record the body weight of each mouse 2-3 times per week as a measure of general health and toxicity. Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Study Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum volume (e.g., 2000 mm³).
Protocol 3: Pharmacodynamic (PD) Marker Analysis
-
Tissue Collection: At the end of the study, euthanize the mice and excise the tumors. A subset of tumors can be collected at an earlier time point (e.g., 4-8 hours after the final dose) for peak PD effect analysis.
-
Sample Processing:
-
Fix a portion of the tumor in 10% neutral buffered formalin for 24 hours for immunohistochemistry (IHC).
-
Snap-freeze the remaining tumor tissue in liquid nitrogen and store at -80°C for subsequent analysis (e.g., Western blotting).
-
-
Western Blotting: Prepare tumor lysates and analyze the protein levels of key cell cycle markers. Expected changes following effective CDK1 inhibition would include decreased phosphorylation of CDK1 substrates.
-
Immunohistochemistry (IHC): Embed the formalin-fixed tissue in paraffin. Section the tissue and perform IHC staining for markers of proliferation (e.g., Ki-67, phospho-Histone H3) to assess the in vivo effect of this compound on tumor cell division.
Experimental Workflow Diagram
Caption: A typical workflow for a mouse xenograft efficacy study.
Data Presentation (Hypothetical Data)
The following tables represent the types of quantitative data that would be generated from a mouse xenograft study of this compound. The values are illustrative and based on typical results seen with effective cell cycle inhibitors.
Table 1: Efficacy of this compound in a Pancreatic Cancer Xenograft Model
| Treatment Group | Dosing Regimen | Number of Mice (n) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (TGI %) | Mean Body Weight Change (%) |
| Vehicle Control | 1% HEC, PO, QD | 10 | 1850 ± 210 | - | -2.5 |
| This compound | 25 mg/kg, PO, QD | 10 | 980 ± 155 | 47% | -4.8 |
| This compound | 50 mg/kg, PO, QD | 10 | 455 ± 98 | 75% | -8.1 |
TGI (%) is calculated at the end of the study relative to the vehicle control group.
Table 2: Pharmacodynamic Effects of this compound in Tumor Tissue
| Treatment Group | Dose (mg/kg) | % Ki-67 Positive Cells (IHC) ± SD | p-Histone H3 (Ser10) Levels (Relative to Vehicle) |
| Vehicle Control | - | 85 ± 8 | 1.00 |
| This compound | 50 | 22 ± 5 | 0.25 |
Data collected from tumors harvested 4 hours after the final dose.
Conclusion
While specific in vivo data for this compound is not yet widely available, its mechanism as a CDK1 inhibitor presents a promising strategy for cancers with dysregulated cell cycle control. The protocols and frameworks provided here offer a comprehensive guide for researchers to design and execute preclinical mouse xenograft studies to evaluate the efficacy and pharmacodynamic effects of this compound. Such studies are critical for advancing our understanding of this compound and informing its future clinical development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. Proapoptotic role of CDK1 in overcoming paclitaxel resistance in ovarian cancer cells in response to combined treatment with paclitaxel and duloxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C13H11N7O | CID 137150099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for Avotaciclib-Induced Apoptosis in Cancer Stem Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer Stem Cells (CSCs) represent a subpopulation of tumor cells with capabilities for self-renewal, differentiation, and tumor initiation. These cells are often implicated in therapeutic resistance and disease recurrence, making them a critical target for novel anti-cancer therapies. Cyclin-dependent kinases (CDKs), particularly CDK1, play a crucial role in cell cycle regulation and have been identified as potential therapeutic targets in various cancers. Overexpression of CDK1 has been linked to the induction of CSC properties, suggesting that inhibiting CDK1 could be a viable strategy to target this resilient cell population[1][2].
Avotaciclib (formerly BEY1107) is a potent and orally active inhibitor of CDK1. It has been demonstrated to inhibit the proliferation of tumor cells and induce apoptosis in various cancer models, including non-small cell lung cancer and pancreatic cancer[1][3]. While direct and extensive studies on this compound for inducing apoptosis specifically in cancer stem cells are still emerging, the foundational role of CDK1 in maintaining the CSC phenotype provides a strong rationale for its investigation in this context. Pancreatic ductal adenocarcinoma (PDAC) CSCs, for instance, have been noted to be uniquely sensitive to CDK1 inhibition[1].
These application notes provide a comprehensive overview of the proposed mechanism of action of this compound in inducing apoptosis, particularly with a focus on its potential application against cancer stem cells. Detailed protocols for in vitro experimentation are provided to guide researchers in investigating the efficacy of this compound in CSC models.
Mechanism of Action: CDK1 Inhibition and Apoptosis Induction
This compound exerts its pro-apoptotic effects primarily through the inhibition of CDK1. CDK1, in complex with Cyclin B, is a key driver of the G2/M transition in the cell cycle. In the context of apoptosis, CDK1 has a multifaceted role. During prolonged mitotic arrest, sustained CDK1 activity can lead to the phosphorylation of anti-apoptotic proteins of the Bcl-2 family, specifically Bcl-2 and Bcl-xL[1][4][5]. This phosphorylation is thought to inactivate their protective function, thereby tipping the cellular balance towards apoptosis[4][5]. By targeting CDK1, this compound can modulate this pathway, leading to cell death.
The proposed signaling pathway for this compound-induced apoptosis is detailed below:
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound in inhibiting the viability of various cancer cell lines. This data can be used as a starting point for determining the optimal concentration for your specific cell line of interest.
| Cell Line | Cancer Type | Assay Duration | EC50 (µM) | Reference |
| H1437R | Non-small cell lung cancer | 48 hours | 0.918 | [3] |
| H1568R | Non-small cell lung cancer | 48 hours | 0.580 | [3] |
| H1703R | Non-small cell lung cancer | 48 hours | 0.735 | [3] |
| H1869R | Non-small cell lung cancer | 48 hours | 0.662 | [3] |
Experimental Protocols
This section provides detailed protocols for assessing the effect of this compound on cancer stem cells.
Protocol 1: General Assessment of Apoptosis in Cancer Cell Lines
This protocol outlines a general workflow for treating a cancer cell line known to contain a CSC population (e.g., MCF7, A549) with this compound and subsequently measuring apoptosis.
Materials:
-
Cancer cell line of interest (e.g., MCF7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0.1 µM to 10 µM.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
Replace the medium in each well with the prepared drug-containing or vehicle control medium.
-
Incubate the cells for 24, 48, or 72 hours at 37°C and 5% CO2.
-
-
Cell Harvesting:
-
Collect the floating cells from the supernatant of each well and transfer to a 15 mL conical tube.
-
Wash the adherent cells with PBS, then detach them using Trypsin-EDTA.
-
Combine the detached adherent cells with their corresponding supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Annexin V and Propidium Iodide Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube before analysis.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Protocol 2: Analysis of Apoptosis in the Cancer Stem Cell Subpopulation
This protocol builds upon Protocol 1 by incorporating an additional step to specifically analyze the CSC population, for example, by using cell surface markers like CD44 and CD24 for breast cancer.
Additional Materials:
-
Fluorochrome-conjugated antibodies against CSC markers (e.g., anti-CD44-APC, anti-CD24-PE)
-
Isotype control antibodies
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
CSC Marker Staining:
-
After the final PBS wash (step 3), resuspend the cell pellet in 100 µL of a suitable buffer (e.g., FACS buffer).
-
Add the fluorochrome-conjugated antibodies for your CSC markers (e.g., anti-CD44 and anti-CD24) at the manufacturer's recommended concentration.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells once with FACS buffer to remove unbound antibodies.
-
-
Annexin V and PI Staining:
-
Proceed with step 4 from Protocol 1 (resuspend in Binding Buffer and stain with Annexin V and PI).
-
-
Flow Cytometry Analysis:
-
On the flow cytometer, first, gate on your total cell population.
-
Within the total population, identify the CSC (e.g., CD44+/CD24-) and non-CSC populations.
-
Analyze the Annexin V and PI staining within both the CSC and non-CSC gates separately.
-
Compare the percentage of apoptotic cells in the CSC population versus the non-CSC population for each treatment condition.
-
Expected Outcomes
Based on the proposed mechanism of action, treatment with this compound is expected to induce a dose- and time-dependent increase in the percentage of apoptotic cells. Given the reliance of CSCs on pathways regulated by CDK1, it is hypothesized that the CSC subpopulation will show a heightened sensitivity to this compound-induced apoptosis compared to the non-CSC population.
Troubleshooting
-
Low Apoptosis Levels:
-
Increase the concentration of this compound.
-
Extend the incubation time.
-
Ensure the cell line is sensitive to CDK1 inhibition.
-
-
High Background Staining:
-
Optimize antibody concentrations.
-
Ensure cells are handled gently to prevent membrane damage.
-
Analyze samples promptly after staining.
-
-
Difficulty Identifying CSC Population:
-
Verify the expression of your chosen markers in your cell line.
-
Consider alternative methods for CSC enrichment, such as sphere-formation assays, and analyze apoptosis in cells derived from these spheres.
-
Conclusion
This compound, as a potent CDK1 inhibitor, holds promise as a therapeutic agent for targeting cancer stem cells by inducing apoptosis. The protocols outlined in these application notes provide a framework for researchers to investigate this potential and gather quantitative data on the efficacy of this compound in CSC models. Further research in this area is crucial for the development of more effective cancer therapies that can eradicate the resilient CSC population.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Proapoptotic role of CDK1 in overcoming paclitaxel resistance in ovarian cancer cells in response to combined treatment with paclitaxel and duloxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-Dependent Kinase 1-Mediated Bcl-xL/Bcl-2 Phosphorylation Acts as a Functional Link Coupling Mitotic Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting avotaciclib precipitation in media
Welcome to the technical support center for avotaciclib. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experiments, with a specific focus on the precipitation of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as BEY1107) is an orally bioavailable, small molecule inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[1][2][3][4] CDK1 is a key serine/threonine kinase that, in complex with Cyclin B1, plays a critical role in driving the cell through the G2 phase and into mitosis (M phase) of the cell cycle.[5] By inhibiting CDK1, this compound can cause cell cycle arrest and induce apoptosis (programmed cell death), which is the basis for its investigation as a potential anti-cancer agent.[1][2][3]
Q2: I've observed precipitation after adding this compound to my cell culture medium. What are the common causes?
Precipitation of small molecule inhibitors like this compound in aqueous solutions such as cell culture media is a common issue. Several factors can contribute to this:
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High Final Concentration: The final concentration of this compound in the media may exceed its solubility limit.
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Improper Dilution: Adding a highly concentrated DMSO stock solution directly into the aqueous media can cause the compound to crash out of solution. A gradual dilution is often necessary.
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Low Temperature: Adding a cold stock solution to the media or using cold media can decrease the solubility of the compound.
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pH of the Media: The pH of the cell culture medium can affect the ionization state of this compound, thereby influencing its solubility.
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DMSO Quality: Using DMSO that has absorbed moisture can reduce its effectiveness as a solvent and lead to precipitation upon dilution.[6]
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Interaction with Media Components: this compound may interact with salts, proteins (especially in serum-containing media), or other components, leading to the formation of insoluble complexes.
Q3: What is the recommended solvent and storage condition for this compound stock solutions?
The most common solvent for this compound is Dimethyl Sulfoxide (DMSO).[6] Stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store the DMSO stock solution at -80°C (for up to 6 months).[2][7] For short-term storage, -20°C for up to one month is acceptable.[2][7] Always refer to the manufacturer's datasheet for specific storage recommendations.
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%. Many cell lines can tolerate up to 0.1% DMSO without significant adverse effects.[8] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to diagnosing and resolving issues with this compound precipitation in your cell culture experiments.
Problem: Precipitate is visible in the cell culture medium after adding this compound.
Step 1: Initial Checks & Immediate Actions
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Visual Confirmation: Observe the precipitate under a microscope. It may appear as small, crystalline structures or an amorphous cloudiness.
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Gentle Re-solubilization: Warm the medium to 37°C and gently agitate. In some cases, a short sonication in a water bath may help to redissolve the precipitate.[4][9] Caution: Do not overheat, as this can degrade the compound and media components.
Step 2: Review Your Protocol
If gentle re-solubilization is unsuccessful, systematically review your stock solution preparation and dilution procedure.
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Was the stock solution clear? If not, the issue may be with the initial dissolution. Refer to the "Protocol for Preparing this compound Stock Solution".
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How was the working solution prepared? Direct dilution of a high-concentration stock into the media is a frequent cause of precipitation. A serial dilution approach is recommended.
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What was the temperature of the media and stock solution? Cold reagents can significantly reduce solubility.
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What is the final concentration of this compound? You may need to perform a solubility test to determine the maximum soluble concentration in your specific media.
Step 3: Systematic Troubleshooting
The following diagram illustrates a logical workflow to identify the root cause of precipitation and implement the appropriate solution.
Data Summary
The solubility of this compound can vary depending on its form (base, hydrochloride, or trihydrochloride salt) and the solvent used. The following table summarizes publicly available solubility data. Note that solubility in complex biological media is often lower than in pure solvents.
| Compound Form | Solvent | Molecular Weight ( g/mol ) | Reported Solubility | Source |
| This compound | DMSO | 281.27 | 100 mg/mL (355.53 mM) | MedChemExpress |
| This compound hydrochloride | DMSO | 317.73 | 14.29 mg/mL (44.98 mM) | MedChemExpress |
| This compound trihydrochloride | DMSO | 390.66 | 4 mg/mL (10.23 mM) | Selleck Chemicals[6] |
| This compound trihydrochloride | Water | 390.66 | 78 mg/mL | Selleck Chemicals[6] |
| This compound | Ethanol | - | Insoluble | Selleck Chemicals[6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a standard stock solution.
Materials:
-
This compound powder (confirm the molecular weight from the vial or Certificate of Analysis)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette and sterile tips
-
Vortex mixer
-
Optional: Water bath sonicator
Methodology:
-
Calculate the required mass: Using the molecular weight (MW) from your specific batch of this compound, calculate the mass needed for your desired volume and concentration.
-
Formula: Mass (mg) = Molarity (mM) x Volume (mL) x MW ( g/mol )
-
Example (for this compound base, MW = 281.27): For 1 mL of a 10 mM stock, you would need 10 mM * 1 mL * 281.27 g/mol = 2.81 mg.
-
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder and place it in a sterile vial.
-
Add DMSO: Add the calculated volume of sterile DMSO to the vial.
-
Dissolve the compound: Vortex the vial for 1-2 minutes until the powder is completely dissolved. If dissolution is difficult, you can warm the solution to 37°C for 5-10 minutes or sonicate for 5-10 minutes.
-
Aliquot and Store: Aliquot the clear stock solution into single-use volumes in sterile microcentrifuge tubes. Store at -80°C for long-term storage.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
This protocol helps you determine the practical solubility limit of this compound in your specific experimental conditions.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific cell culture medium (e.g., DMEM + 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Calibrated pipettes and sterile tips
-
Microscope
Methodology:
-
Prepare a dilution series: In a series of sterile tubes, prepare different final concentrations of this compound. It is recommended to perform a 2-step dilution to minimize DMSO concentration changes.
-
Step A (Intermediate Dilution in DMSO): Prepare an intermediate dilution series of your 10 mM stock in pure DMSO. For example, create 5 mM, 2 mM, 1 mM, 0.5 mM, etc. stocks.
-
Step B (Final Dilution in Media): Add a small, fixed volume of each intermediate stock to your pre-warmed media to achieve the desired final concentrations (e.g., 100 µM, 50 µM, 20 µM, 10 µM, 5 µM, 1 µM). Ensure the final DMSO concentration remains constant and below 0.5%. For example, add 2 µL of each intermediate stock to 198 µL of media.
-
-
Incubate: Incubate the prepared solutions at 37°C in a cell culture incubator for at least 2 hours to allow for equilibration and potential precipitation.
-
Visual Inspection: After incubation, visually inspect each tube or well for any signs of cloudiness or precipitate.
-
Microscopic Examination: Pipette a small volume from each concentration onto a slide and examine under a microscope (e.g., at 20x magnification). Look for crystalline structures.
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Determine Solubility Limit: The highest concentration that remains clear, both visually and microscopically, is your practical maximum soluble concentration under these conditions.
Visualizations
CDK1 Signaling Pathway
This compound's therapeutic rationale is based on its inhibition of the CDK1/Cyclin B1 complex, a master regulator of the G2/M transition in the cell cycle.
Logical Relationships in Solubility Troubleshooting
Understanding the interplay between different factors is key to solving precipitation issues. The diagram below shows the relationships between the compound's properties, solvent, and experimental conditions.
References
- 1. This compound (BEY1107) | CDK1抑制剂 | CAS 1983983-41-0 | 美国InvivoChem [invivochem.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C13H11N7O | CID 137150099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. Proapoptotic role of CDK1 in overcoming paclitaxel resistance in ovarian cancer cells in response to combined treatment with paclitaxel and duloxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cdn.stemcell.com [cdn.stemcell.com]
- 9. glpbio.com [glpbio.com]
Technical Support Center: Avotaciclib Kinase Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using avotaciclib in kinase assays. As comprehensive kinase selectivity data for this compound is not publicly available, this guide provides general advice and illustrative examples relevant to a potent CDK1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound, also known as BEY1107, is an orally bioavailable inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[1][2][3] Its mechanism of action involves binding to and inhibiting the activity of CDK1, which plays a crucial role in cell cycle progression and division.[3]
Q2: Are there known off-targets for this compound?
Q3: I am observing unexpected inhibition of a kinase other than CDK1 in my assay. What could be the cause?
Unexpected inhibition of other kinases could be due to a true off-target effect of this compound or an experimental artifact. To investigate this, consider the following:
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Confirm Compound Identity and Purity: Ensure the this compound used is of high purity and has been correctly identified.
-
Assay Interference: Some compounds can interfere with assay formats (e.g., luciferase-based ATP detection). Run appropriate controls to rule out assay artifacts.
-
Perform Dose-Response Analysis: A true inhibitory effect should be dose-dependent. Determine the IC50 of this compound against the unexpected kinase to quantify the potency of the off-target interaction.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High background signal in the kinase assay | 1. Contaminated reagents.2. Autophosphorylation of the kinase.3. Non-specific binding of antibodies or detection reagents. | 1. Use fresh, high-quality reagents.2. Include a "no substrate" control to measure kinase autophosphorylation.3. Optimize blocking steps and antibody concentrations. |
| Inconsistent IC50 values for this compound | 1. Variability in enzyme or substrate concentration.2. Inconsistent incubation times or temperatures.3. Compound precipitation at higher concentrations. | 1. Ensure precise and consistent preparation of all reagents.2. Standardize all incubation steps.3. Check the solubility of this compound in your assay buffer. Consider using a lower top concentration or a different solvent. |
| No inhibition of CDK1 observed | 1. Inactive enzyme.2. Incorrect assay setup.3. Degraded this compound. | 1. Verify the activity of your CDK1 enzyme with a known inhibitor.2. Double-check all reagent concentrations and the assay protocol.3. Use a fresh aliquot of this compound. |
Illustrative Off-Target Profile
The following table presents a hypothetical kinase selectivity profile for a CDK1 inhibitor like this compound. This data is for illustrative purposes only and is not based on published experimental results for this compound. It is intended to provide an example of what a selectivity profile might look like and to aid in experimental design.
| Kinase | IC50 (nM) | Fold Selectivity vs. CDK1 |
| CDK1/Cyclin B | 10 | 1 |
| CDK2/Cyclin E | 150 | 15 |
| CDK5/p25 | 500 | 50 |
| GSK3β | 1,200 | 120 |
| PLK1 | 2,500 | 250 |
| Aurora A | >10,000 | >1,000 |
| Aurora B | >10,000 | >1,000 |
Experimental Protocols
General Protocol for a Biochemical Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a target kinase in a biochemical assay format. Specific conditions such as buffer components, enzyme and substrate concentrations, and incubation times should be optimized for each specific kinase.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare a serial dilution of this compound in assay buffer.
-
Prepare the kinase and substrate in assay buffer.
-
-
Assay Procedure:
-
Add the kinase to the wells of a microplate.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Incubate for a pre-determined time to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding the ATP and substrate solution.
-
Incubate at the optimal temperature for the kinase reaction to proceed.
-
Stop the reaction (e.g., by adding a stop solution).
-
Detect the kinase activity. The detection method will depend on the assay format (e.g., luminescence for ATP depletion, fluorescence for product formation).
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all data points.
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the normalized data against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Intended and potential off-target signaling pathways of this compound.
Caption: General workflow for a biochemical kinase assay.
References
minimizing avotaciclib toxicity in normal cells
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of avotaciclib, with a specific focus on minimizing toxicity in normal cells during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally bioavailable inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[1][2][3][4][5] CDK1 is a critical kinase that, in complex with Cyclin B, orchestrates the G2/M transition and progression through mitosis.[6][7] By inhibiting CDK1, this compound can induce cell cycle arrest and apoptosis, thereby inhibiting the proliferation of rapidly dividing cells.[3][4][5]
Q2: Why am I observing toxicity in my normal cell lines when treated with this compound?
A2: CDK1 is essential for the proliferation of all eukaryotic cells, not just cancer cells.[6][7] Therefore, normal cells that are actively dividing (e.g., fibroblasts, epithelial cells in culture) will also be sensitive to CDK1 inhibition. The toxicity you are observing is likely an on-target effect of this compound, leading to cell cycle arrest and potentially apoptosis in these proliferating normal cells. The sensitivity can be particularly pronounced in cells that are progressing through the G2/M phase of the cell cycle.[6][7]
Q3: What is the therapeutic window for this compound?
A3: The therapeutic window for this compound is the concentration range in which it exhibits anti-cancer activity while having minimal toxic effects on normal cells. This window is highly dependent on the specific cancer and normal cell types being studied. Cancer cells often have a dysregulated cell cycle and may be more dependent on CDK1 activity, potentially creating a therapeutic window. It is crucial to determine this window empirically for your specific experimental system by comparing the IC50 (half-maximal inhibitory concentration) in cancer cells versus normal cells.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a powder. For in vitro experiments, it is often dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[2] For example, a stock solution of 4 mg/mL in fresh DMSO can be prepared.[2] It is recommended to store stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light and moisture.[4][5] Always refer to the manufacturer's datasheet for specific instructions.
Troubleshooting Guides
Issue 1: High Cytotoxicity in Normal Control Cell Lines
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Possible Cause 1: Inappropriate Concentration Range. The concentration of this compound may be too high for the specific normal cell line being used. Different cell lines exhibit varying sensitivities to CDK1 inhibition.
-
Solution: Perform a dose-response experiment using a wide range of this compound concentrations on your normal cell line to determine its specific IC50 value. Start with a lower concentration than what is reported for cancer cell lines.
-
-
Possible Cause 2: High Proliferative Rate of Normal Cells. The normal cells may be in a state of rapid proliferation, making them more susceptible to a CDK1 inhibitor.[6]
-
Solution: Consider synchronizing the normal cells in the G1 phase of the cell cycle before treatment. This can be achieved through methods like serum starvation. This may reduce the immediate cytotoxic effect as CDK1 activity is highest in G2/M.
-
-
Possible Cause 3: Extended Exposure Time. Continuous exposure to this compound may lead to cumulative toxicity.
-
Solution: Design experiments with a shorter, defined treatment duration (e.g., 24, 48, or 72 hours) followed by a washout period to assess cell recovery.
-
Issue 2: Inconsistent Anti-tumor Efficacy in Co-culture Models
-
Possible Cause 1: Sub-optimal Dosing Schedule. A continuous high dose might be equally toxic to both cancer and normal cells, masking the selective effect.
-
Solution: Experiment with intermittent dosing schedules (e.g., 2 days on, 2 days off). This can mimic clinical dosing strategies designed to allow normal cells to recover while still suppressing tumor growth.
-
-
Possible Cause 2: Metabolic Inactivation. The drug may be metabolized or degraded in the culture medium over time, leading to reduced efficacy.
-
Solution: Replenish the culture medium with fresh this compound at regular intervals (e.g., every 48 hours) to maintain a consistent concentration.
-
-
Possible Cause 3: Drug Efflux. Cancer cells may develop resistance by upregulating drug efflux pumps.
-
Solution: Assess the expression of common drug resistance transporters (e.g., P-glycoprotein). If present, consider using a combination therapy with an efflux pump inhibitor, though this may also increase toxicity in normal cells and should be carefully evaluated.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value (µM) | Citation |
| H1437R | Non-Small Cell Lung Cancer | EC50 | 0.918 | [4][5] |
| H1568R | Non-Small Cell Lung Cancer | EC50 | 0.580 | [4][5] |
| H1703R | Non-Small Cell Lung Cancer | EC50 | 0.735 | [4][5] |
| H1869R | Non-Small Cell Lung Cancer | EC50 | 0.662 | [4][5] |
EC50 (Half-maximal effective concentration) values were determined after 48 hours of treatment.
Table 2: Hypothetical Toxicity Profile of this compound in Normal Human Cell Lines
| Cell Line | Cell Type | Parameter | Value (µM) | Therapeutic Index (IC50 Normal / IC50 Cancer) |
| HFL1 | Fetal Lung Fibroblast | IC50 | 5.2 | 9.0 (vs. H1568R) |
| RPE-1 | Retinal Pigment Epithelial | IC50 | 8.9 | 15.3 (vs. H1568R) |
| PBMCs | Peripheral Blood Mononuclear Cells | IC50 | > 10 | > 17.2 (vs. H1568R) |
This table presents hypothetical data for illustrative purposes to guide experimental design.
Experimental Protocols
Protocol: Determining the Therapeutic Window of this compound In Vitro
This protocol outlines the steps to determine and compare the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line and a normal cell line.
1. Cell Seeding: a. Culture both the cancer cell line (e.g., H1568R) and the normal cell line (e.g., HFL1) to ~80% confluency. b. Harvest the cells using standard trypsinization methods and perform a cell count. c. Seed the cells into separate 96-well plates at a pre-determined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of complete growth medium. d. Incubate the plates for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
2. This compound Treatment: a. Prepare a 2X serial dilution of this compound in complete growth medium. It is recommended to use a concentration range that brackets the expected IC50 (e.g., 0.01 µM to 50 µM). b. Include a "vehicle control" (medium with the same final concentration of DMSO as the highest drug concentration) and a "no-cell" blank control. c. Carefully remove the medium from the seeded plates and add 100 µL of the appropriate drug dilution or control medium to each well. d. Incubate the plates for the desired exposure time (e.g., 72 hours) at 37°C, 5% CO2.
3. Viability Assay (e.g., using Resazurin): a. After the incubation period, add 20 µL of a resazurin-based viability reagent to each well. b. Incubate for 2-4 hours at 37°C, protected from light. c. Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission) using a plate reader.
4. Data Analysis: a. Subtract the average fluorescence of the "no-cell" blank from all other wells. b. Normalize the data by expressing the viability of treated wells as a percentage of the vehicle control wells. c. Plot the percent viability against the log of the this compound concentration. d. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value for each cell line. e. Calculate the Therapeutic Index = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line).
Visualizations
References
- 1. This compound | C13H11N7O | CID 137150099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Avotaciclib Long-Term Storage & Stability Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of avotaciclib during long-term storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound powder should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1][2] Following these conditions, the compound is expected to be stable for up to three years.
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Stock solutions of this compound should be aliquoted into tightly sealed vials to avoid repeated freeze-thaw cycles.[3] For long-term storage, these aliquots should be kept at -80°C, where they can be stable for up to one year.[3] For shorter-term storage, aliquots can be stored at -20°C for up to one month.[1][2][3] It is crucial to protect solutions from light.[1]
Q3: Which solvent is recommended for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating stock solutions of this compound.[3] When preparing solutions, it is important to use fresh, anhydrous DMSO, as moisture-absorbing DMSO can reduce the solubility of the compound.[3]
Q4: Can I store this compound solutions at 4°C?
A4: Long-term storage of this compound solutions at 4°C is not recommended. For short-term needs, it is always best to prepare fresh solutions from a frozen stock. If temporary storage at 4°C is unavoidable, it should be for the shortest possible duration, and the solution should be protected from light.
Q5: My this compound was shipped at room temperature. Is it still viable?
A5: Yes. Small molecule inhibitors like this compound are generally stable for the duration of shipping at ambient temperatures.[2] Upon receipt, you should immediately store the compound at the recommended long-term storage temperature of -20°C for the solid form.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Reduced Potency or Inconsistent Results | 1. Improper long-term storage conditions. 2. Repeated freeze-thaw cycles of stock solutions. 3. Degradation due to light exposure or moisture. 4. Use of old or expired stock solutions. | 1. Verify that solid this compound is stored at -20°C and solutions at -80°C. 2. Ensure that stock solutions are aliquoted to minimize freeze-thaw cycles. 3. Store all forms of this compound protected from light and in tightly sealed containers. 4. Prepare fresh stock solutions from solid powder. If the problem persists, consider acquiring a new batch of the compound. |
| Precipitation in Aqueous Medium | The compound is precipitating out of the aqueous solution after dilution from a DMSO stock. | To prevent precipitation, perform a serial dilution of the concentrated DMSO stock solution in DMSO before adding it to the aqueous medium. Ensure the final concentration of DMSO in your experimental setup is low (typically ≤0.1%) to avoid solvent-induced artifacts. Including a vehicle control with the same final DMSO concentration is also recommended. |
| Visible Change in Appearance of Solid or Solution | The compound may have degraded due to exposure to light, moisture, or elevated temperatures. | Do not use the compound. Discard the current stock and prepare a fresh solution from a new vial of solid this compound. Review storage and handling procedures to prevent future occurrences. |
Storage Condition Summary
| Form | Storage Temperature | Duration | Key Considerations |
| Solid (Powder) | -20°C | Up to 3 years[3] | Keep tightly sealed, protected from light and moisture. |
| Solution in Solvent (e.g., DMSO) | -80°C | Up to 1 year[3] | Aliquot to avoid freeze-thaw cycles; protect from light. |
| Solution in Solvent (e.g., DMSO) | -20°C | Up to 1 month[1][2][3] | Aliquot to avoid freeze-thaw cycles; protect from light. |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.[4]
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: To aid dissolution, the solution can be gently vortexed or sonicated. If necessary, warm the solution to 37°C.[2]
-
Aliquoting: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in tightly sealed vials.
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage, protected from light.
Protocol for Forced Degradation Study to Assess Stability
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.
-
Sample Preparation: Prepare several solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Stress Conditions: Expose the solutions to various stress conditions as outlined by ICH guidelines:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at room temperature for a specified period (e.g., 2, 6, 12, 24, 48 hours).[5]
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at room temperature for the same time points.[5]
-
Oxidation: Add 3% (v/v) H₂O₂ and incubate at room temperature.[5]
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
Photolytic Degradation: Expose the solid compound and solutions to UV light (e.g., 254 nm).[5]
-
-
Neutralization: After the incubation period, neutralize the acidic and basic solutions.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method with a photodiode array (PDA) detector to separate the parent compound from any degradation products.
-
Characterization: Use LC-MS/MS to identify and characterize the structure of any significant degradation products.
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits CDK4/6, preventing pRb phosphorylation and cell cycle progression.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing this compound stability under various stress conditions.
Troubleshooting Logic for Reduced Potency
References
Technical Support Center: Avotaciclib In Vivo Formulation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges with the in vivo formulation of avotaciclib.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. The solubility of this compound hydrochloride in DMSO is approximately 4 mg/mL.[1][2] For extended storage, it is advisable to aliquot the stock solution and store it at -20°C for up to one month or -80°C for up to six months to prevent repeated freeze-thaw cycles.[2][3]
Q2: My this compound powder is not dissolving completely in the recommended solvent. What should I do?
A2: If you encounter solubility issues, gentle heating of the solution to 37°C and sonication in an ultrasonic bath can help facilitate dissolution.[4][5] Ensure you are using fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[1]
Q3: Can I administer a simple DMSO solution of this compound to my animals?
A3: It is generally not recommended to administer a high concentration of DMSO directly in vivo due to potential toxicity. DMSO is typically used to create a concentrated stock solution, which is then further diluted into a vehicle suitable for animal administration.
Q4: What are some common excipients used for in vivo formulation of poorly soluble compounds like this compound?
A4: Common excipients for formulating poorly soluble compounds for oral or parenteral administration include polyethylene glycol 300 (PEG300), Tween 80, and carboxymethyl cellulose sodium (CMC-Na).[1] These agents help to improve solubility and stability in aqueous-based vehicles.
Troubleshooting Guide
Issue 1: Precipitation of this compound in the Formulation Vehicle
Symptoms:
-
The final formulation appears cloudy or contains visible particles.
-
Precipitation occurs over time, even after initial successful dissolution.
Possible Causes:
-
The concentration of this compound exceeds its solubility in the final vehicle.
-
The proportion of the organic co-solvent (e.g., DMSO) is too low in the final formulation.
-
The pH of the final vehicle is not optimal for this compound solubility.
Solutions:
| Solution ID | Description |
| TS1.1 | Decrease the final concentration of this compound in the formulation. |
| TS1.2 | Increase the percentage of co-solvents such as PEG300 in the final formulation. |
| TS1.3 | Adjust the pH of the aqueous component of the vehicle. Buffers such as citrate or phosphate buffer can be used.[6] |
| TS1.4 | Prepare the formulation fresh before each administration to minimize the time for precipitation to occur. |
Issue 2: Poor Oral Bioavailability
Symptoms:
-
Low or inconsistent plasma concentrations of this compound after oral administration.
-
Lack of a dose-dependent increase in exposure.
Possible Causes:
-
Poor dissolution of the compound in the gastrointestinal tract.
-
Precipitation of the drug in the stomach's acidic environment.
-
First-pass metabolism.
Solutions:
| Solution ID | Description |
| TS2.1 | Utilize a formulation that enhances solubility and dissolution, such as a self-emulsifying drug delivery system (SEDDS) or an amorphous solid dispersion. |
| TS2.2 | Reduce the particle size of the this compound powder through micronization to increase the surface area for dissolution.[6] |
| TS2.3 | Co-administer with a P-glycoprotein (P-gp) inhibitor if efflux is suspected to be a limiting factor, though this would need to be validated for this compound. |
Experimental Protocols
Protocol 1: Preparation of an this compound Formulation for Oral Gavage (Example)
This protocol is a general guideline. The final concentrations and vehicle composition should be optimized for your specific experimental needs.
Materials:
-
This compound powder
-
DMSO (anhydrous)
-
PEG300
-
Tween 80
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 40 mg/mL).
-
In a separate sterile tube, combine PEG300 and Tween 80 in a 4:1 ratio by volume.
-
Add the required volume of the this compound stock solution to the PEG300/Tween 80 mixture and vortex thoroughly.
-
Slowly add the sterile saline or PBS to the mixture while vortexing to reach the final desired concentration. A common final vehicle composition might be 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.
-
Visually inspect the final formulation for any signs of precipitation. If the solution is clear, it is ready for administration.
Visualizations
Caption: this compound's mechanism of action as a CDK1 inhibitor.
Caption: A typical workflow for preparing an this compound in vivo formulation.
Caption: A decision tree for troubleshooting common this compound formulation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. This compound (BEY1107) | CDK1抑制剂 | CAS 1983983-41-0 | 美国InvivoChem [invivochem.cn]
- 5. glpbio.com [glpbio.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Avotaciclib and Cell Cycle Inhibitor Resistance
Welcome to the technical support center for researchers investigating resistance to cell cycle inhibitors, including the CDK1 inhibitor avotaciclib. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to this compound, is now showing signs of resistance. What are the common molecular mechanisms I should investigate?
A1: Acquired resistance to cell cycle inhibitors is a common challenge. Based on extensive research on CDK4/6 inhibitors, which share some downstream effects with CDK1 inhibitors, several key mechanisms can be investigated. These can be broadly categorized into cell cycle-related and non-cell cycle-related pathways.
Cell Cycle-Related Mechanisms:
-
Loss or inactivation of Retinoblastoma (RB1) protein: The RB1 protein is a critical tumor suppressor and a key substrate of CDKs.[1][2][3][4][5][6][7][8][9] Loss of RB1 function is a well-established mechanism of resistance to CDK4/6 inhibitors as it uncouples the cell cycle from CDK4/6 regulation.[1][3][4][5][7] While this compound targets CDK1, which acts at the G2/M transition, alterations in the RB pathway, which governs the G1/S checkpoint, can lead to global cell cycle dysregulation and contribute to resistance.
-
Amplification or upregulation of cyclins and CDKs: Increased expression of key cell cycle proteins can override the inhibitory effect of drugs. For instance, amplification of CCNE1 (Cyclin E1) or CDK6 has been observed in cells resistant to CDK4/6 inhibitors.[1][3][10][11][12] Upregulation of Cyclin E1/CDK2 can bypass the G1 checkpoint.[1][11][13]
-
Alterations in CDK inhibitors: Downregulation of endogenous CDK inhibitors like p27 can contribute to resistance.[14][15]
Non-Cell Cycle-Related Mechanisms:
-
Activation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways to promote proliferation. The most common include the PI3K/AKT/mTOR and MAPK pathways.[2][16][17][18][19][20][21][22] Upregulation of these pathways can drive cell growth and survival independently of the targeted cell cycle checkpoint.[2][16][17][18][19][20]
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Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (also known as P-glycoprotein or MDR1), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[23]
Q2: I am starting a new project on this compound. Are there any known intrinsic resistance mechanisms I should screen for in my cancer models?
A2: Yes, certain molecular characteristics can make cancer cells intrinsically resistant to cell cycle inhibitors. Based on data from CDK4/6 inhibitors, key factors to consider for initial screening include:
-
RB1 status: Cell lines with a complete loss or functional inactivation of the RB1 protein are often intrinsically resistant to drugs targeting the G1/S checkpoint.[1][3][4][5][7]
-
High expression of p16 (CDKN2A): While seemingly counterintuitive, high levels of the p16 tumor suppressor have been associated with resistance to CDK4/6 inhibitors in some contexts.[15][24][25][26] This may indicate a cell cycle state that is not reliant on CDK4/6 activity.
-
Pre-existing activation of bypass pathways: Tumors with activating mutations in genes like PIK3CA or KRAS may have hyperactive PI3K/AKT/mTOR or MAPK pathways, respectively, making them less dependent on the cell cycle machinery targeted by the inhibitor.[13][27]
Troubleshooting Guides
Problem 1: My this compound-resistant cell line shows no mutations in the CDK1 gene. What should I check next?
Solution: Resistance rarely arises from mutations in the drug's direct target. It is more common for cells to develop bypass mechanisms. Here is a suggested workflow:
-
Confirm RB1 status: Check for RB1 protein expression by Western blot and for gene mutations or deletions by sequencing. Loss of RB1 is a frequent cause of resistance to cell cycle inhibitors.[1][3][4][5][7]
-
Analyze the expression of other cell cycle proteins: Use Western blotting or qPCR to assess the levels of key cell cycle regulators such as Cyclin D1, Cyclin E1, CDK2, CDK6, and p27.[1][3][10][11][12][14][15]
-
Investigate bypass pathways: Probe for the activation of the PI3K/AKT/mTOR and MAPK pathways by checking the phosphorylation status of key proteins like AKT, mTOR, and ERK via Western blot.[2][16][17][18][19][20]
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Assess drug efflux: Use a functional assay, such as a rhodamine 123 exclusion assay, to determine if increased drug efflux is occurring. This can be confirmed by measuring the expression of ABC transporters like ABCB1.[23]
Experimental Protocols & Data
Table 1: Common Molecular Alterations Associated with Acquired Resistance to CDK4/6 Inhibitors
| Alteration | Gene(s) | Effect on Protein | Consequence | Reported in |
| Loss of Function | RB1 | Loss of RB1 protein | Uncouples cell cycle from CDK4/6 control | Breast Cancer[1][4][5][24] |
| Amplification | CDK6 | Increased CDK6 protein | Overcomes inhibition | Breast Cancer[10][12] |
| Amplification | CCNE1 | Increased Cyclin E1 protein | CDK2 activation, bypasses G1 arrest | Breast Cancer[1][11] |
| Activating Mutation | PIK3CA | Constitutive PI3K activation | Promotes proliferation via AKT/mTOR | Breast Cancer[16][22] |
| Activating Mutation | KRAS | Constitutive RAS activation | Promotes proliferation via MAPK pathway | Breast Cancer[13][27] |
| Amplification | FGFR1/2 | Increased FGFR1/2 protein | Activation of MAPK pathway | Breast Cancer[25][28] |
Protocol 1: Western Blot Analysis of Cell Cycle and Bypass Pathway Proteins
Objective: To determine the expression and phosphorylation status of key proteins involved in this compound resistance.
Methodology:
-
Cell Lysis:
-
Culture sensitive and resistant cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on a 4-20% Tris-glycine gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-RB1, anti-Cyclin E1, anti-p-AKT, anti-p-ERK, anti-GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using an ECL detection reagent and an imaging system.
-
-
Analysis:
-
Quantify band intensity using software like ImageJ. Normalize to a loading control (e.g., GAPDH). Compare protein levels between sensitive and resistant cells.
-
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in sensitive and resistant cell lines.
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Treat cells with varying concentrations of the drug for 48-72 hours. Include a vehicle-only control.
-
-
MTT Incubation:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C until formazan crystals form.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well and incubate until the crystals are fully dissolved.
-
-
Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified diagram of the CDK4/6-RB pathway controlling the G1/S transition.
Caption: Overview of major mechanisms leading to resistance to cell cycle inhibitors.
Caption: A typical workflow for identifying and validating drug resistance mechanisms.
References
- 1. mdpi.com [mdpi.com]
- 2. MAPK reliance via acquired CDK4/6 inhibitor resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of resistance to CDK4/6 inhibitors in breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RB1 gene mutations underlie clinical resistance to CDK 4/6 inhibitor breast cancer therapy - ecancer [ecancer.org]
- 5. RB loss determines selective resistance and novel vulnerabilities in ER-positive breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic Review of Molecular Biomarkers Predictive of Resistance to CDK4/6 Inhibition in Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Breast Cancer Resistance to Cyclin-Dependent Kinases 4/6 Inhibitors: Intricacy of the Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Significance of RB loss in unlocking phenotypic plasticity in advanced cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell cycle and beyond: Exploiting new RB1 controlled mechanisms for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unusual mechanism of CDK4/6 inhibitor resistance found, may be reversible [dana-farber.org]
- 11. The ongoing search for biomarkers of CDK4/6 inhibitor responsiveness in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Arrested developments: CDK4/6 inhibitor resistance and alterations in the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biomarkers of Response and Resistance to CDK4/6 Inhibitors in Breast Cancer: Hints from Liquid Biopsy and microRNA Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Functional determinants of cell-cycle plasticity and sensitivity to CDK4/6 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Targeting activated PI3K/mTOR signaling overcomes acquired resistance to CDK4/6-based therapies in preclinical models of hormone receptor-positive breast cancer | springermedizin.de [springermedizin.de]
- 18. The PI3K/AKT/mTOR and CDK4/6 Pathways in Endocrine Resistant HR+/HER2− Metastatic Breast Cancer: Biological Mechanisms and New Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Intrinsic and acquired resistance to CDK4/6 inhibitors and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Breast Cancer Resistance to Cyclin-Dependent Kinases 4/6 Inhibitors: Intricacy of the Molecular Mechanisms [frontiersin.org]
- 22. Mechanisms of Resistance to CDK4/6 Inhibitors and Predictive Biomarkers of Response in HR+/HER2-Metastatic Breast Cancer—A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | The Resistance of Cancer Cells to Palbociclib, a Cyclin-Dependent Kinase 4/6 Inhibitor, is Mediated by the ABCB1 Transporter [frontiersin.org]
- 24. Frontiers | CDK4/6 inhibitor resistance in estrogen receptor positive breast cancer, a 2023 perspective [frontiersin.org]
- 25. Potential biomarkers of resistance to CDK4/6 inhibitors: a narrative review of preclinical and clinical studies - Huang - Translational Breast Cancer Research [tbcr.amegroups.org]
- 26. researchgate.net [researchgate.net]
- 27. The genomic landscape of intrinsic and acquired resistance to cyclin-dependent kinase 4/6 inhibitors in patients with hormone receptor positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 28. cdn.amegroups.cn [cdn.amegroups.cn]
troubleshooting inconsistent results with avotaciclib
Welcome to the technical support center for avotaciclib, a potent and orally active inhibitor of Cyclin-Dependent Kinase 1 (CDK1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments and to help troubleshoot any inconsistent results you may encounter.
Quick Links
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Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally bioavailable inhibitor of Cyclin-Dependent Kinase 1 (CDK1). By binding to and inhibiting the activity of CDK1, this compound can lead to cell cycle arrest and induce apoptosis in cancer cells. CDK1 is a key regulator of cell division and is often overexpressed in tumor cells.[1]
Q2: What is the primary application of this compound in research?
This compound is currently under investigation for its potential as an antineoplastic agent. It is being studied in the context of various cancers, including pancreatic and lung cancer, where it has been shown to inhibit tumor cell proliferation and induce apoptosis.[2] A recent study has also explored its role in overcoming paclitaxel resistance in ovarian cancer cells.
Q3: How should I dissolve and store this compound?
For in vitro studies, this compound trihydrochloride can be dissolved in DMSO to make a stock solution. For example, a 4 mg/mL solution is equivalent to 10.23 mM. It is recommended to use fresh DMSO as moisture can reduce solubility.[3] For long-term storage, the powder form should be kept at -20°C for up to 3 years. Stock solutions in a solvent can be stored at -80°C for up to one year. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[3][4]
Q4: What are the expected EC50 values for this compound in cancer cell lines?
The half-maximal effective concentration (EC50) of this compound can vary depending on the cell line. In a study on radiotherapy-resistant non-small cell lung cancer cell lines, the EC50 values were reported to be in the range of 0.580 to 0.918 µM after 48 hours of treatment.[2]
Q5: What are the key downstream targets to monitor when assessing this compound activity?
As a CDK1 inhibitor, this compound's activity can be assessed by monitoring the phosphorylation status of CDK1 substrates. Key events to monitor include the phosphorylation of CDK1 itself at activating (Threonine 161) and inhibitory (Tyrosine 15) sites, as well as the expression levels of Cyclin B1.[5] Additionally, downstream effects on apoptosis can be monitored by observing PARP cleavage and the phosphorylation of Bcl-2 family proteins.[5]
Troubleshooting Guide
This guide addresses potential issues that may lead to inconsistent results in your experiments with this compound.
Issue 1: High Variability in IC50/EC50 Values
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Inconsistent Cell Health and Density | Ensure cells are in the logarithmic growth phase and have high viability (>95%) before seeding. Use a consistent seeding density for all experiments. |
| Compound Instability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[4][6] |
| Assay Interference | Components in the cell culture medium, such as serum or phenol red, can interfere with colorimetric and fluorescent assays. Consider using serum-free medium during the final assay steps. |
| Incorrect Incubation Times | Optimize the incubation time with this compound for your specific cell line and assay. A time-course experiment can help determine the optimal endpoint. |
Issue 2: No or Weak Inhibition of Cell Viability
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Cell Line Resistance | Some cell lines may have intrinsic resistance mechanisms. Verify the expression of CDK1 in your cell line. Consider using a positive control cell line known to be sensitive to CDK1 inhibition. |
| Insufficient Compound Concentration | Verify the concentration of your stock solution. Perform a dose-response curve with a wider range of concentrations. |
| Incorrect Assay Choice | Ensure the chosen viability assay is appropriate for your experimental conditions. For example, metabolic assays like MTT may not be suitable if this compound affects cellular metabolism directly. |
| Suboptimal Cell Culture Conditions | Ensure that the cell culture is not contaminated and that the medium and supplements are fresh. |
Issue 3: Inconsistent Western Blot Results for Phosphorylated Proteins
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Phosphatase Activity | Lyse cells in a buffer containing phosphatase and protease inhibitors. Keep samples on ice throughout the preparation process.[7][8] |
| Low Abundance of Phosphorylated Protein | Increase the amount of protein loaded onto the gel. Consider immunoprecipitation to enrich for the protein of interest.[9] |
| Blocking Buffer Interference | For phospho-specific antibodies, avoid using milk as a blocking agent as it contains phosphoproteins. Use Bovine Serum Albumin (BSA) instead.[7][9] |
| Incorrect Antibody Dilution | Optimize the concentration of the primary antibody. Titrate the antibody to find the optimal signal-to-noise ratio. |
| Normalization Issues | Always probe for the total protein as a loading control to normalize the levels of the phosphorylated protein.[9][10] |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues.
Experimental Protocols
Protocol 1: Cell Viability (MTS Assay)
This protocol is for assessing the effect of this compound on cell proliferation using a colorimetric MTS assay.
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well plates
-
This compound
-
MTS reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Western Blotting for CDK1 Phosphorylation
This protocol is for detecting changes in the phosphorylation of CDK1 and its substrates following treatment with this compound.
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-CDK1, anti-total-CDK1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total protein or a loading control.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
Cells of interest
-
This compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[11][12]
Signaling Pathways and Workflows
CDK1 Signaling Pathway
Caption: The role of this compound in the CDK1 signaling pathway.
Experimental Workflow for this compound Testing
Caption: A typical experimental workflow for evaluating this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound hydrochloride | CDK | TargetMol [targetmol.com]
- 5. Proapoptotic role of CDK1 in overcoming paclitaxel resistance in ovarian cancer cells in response to combined treatment with paclitaxel and duloxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 8. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 9. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
Technical Support Center: Avotaciclib Treatment Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize incubation time for avotaciclib treatment in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an orally bioavailable, potent inhibitor of cyclin-dependent kinase 1 (CDK1).[1][2][3][4][5] By targeting and inhibiting CDK1, this compound can induce cell cycle arrest, leading to apoptosis (programmed cell death) in cancer cells.[1][3][4][5] It plays a crucial role in regulating cell division and proliferation and is often overexpressed in tumor cells.[1][3]
Q2: What is a typical starting point for incubation time with this compound?
Based on available studies, a 48-hour incubation period has been used to assess the effect of this compound on cell viability in non-small cell lung cancer cell lines.[4][5] However, the optimal incubation time can vary significantly depending on the cell type, experimental endpoint, and this compound concentration. A time-course experiment is highly recommended to determine the ideal duration for your specific experimental conditions.
Q3: How does this compound differ from CDK4/6 inhibitors?
While both this compound and CDK4/6 inhibitors are cell cycle inhibitors, they target different cyclin-dependent kinases. This compound specifically inhibits CDK1, which is crucial for the G2/M phase transition in the cell cycle.[1][3] In contrast, CDK4/6 inhibitors, such as palbociclib, ribociclib, and abemaciclib, primarily target the G1 to S phase transition by preventing the phosphorylation of the retinoblastoma (Rb) protein.[6][7][8]
Q4: What are the key downstream markers to assess this compound activity?
To confirm the cellular effects of this compound, it is recommended to monitor the following downstream markers:
-
Cell Cycle Progression: Analysis of cell cycle distribution by flow cytometry to observe G2/M arrest.
-
Apoptosis Induction: Measurement of apoptosis markers such as cleaved caspase-3 and PARP cleavage by Western blot or using apoptosis assays.
-
CDK1 Activity: While direct measurement of CDK1 kinase activity can be complex, assessing the phosphorylation status of its downstream substrates can be an indirect indicator.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant effect on cell viability. | Incubation time is too short. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation duration for your cell line. |
| This compound concentration is too low. | Conduct a dose-response experiment with a range of this compound concentrations to identify the EC50 value for your cells.[4][5] | |
| Cell line is resistant to CDK1 inhibition. | Consider using a different cell line or investigating potential resistance mechanisms. | |
| High variability between replicate experiments. | Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded in each well and that they are evenly distributed. |
| Variations in incubation conditions. | Maintain consistent temperature, humidity, and CO2 levels in the incubator throughout the experiment. | |
| Inconsistent drug preparation. | Prepare fresh stock solutions of this compound and ensure accurate dilutions for each experiment. | |
| Unexpected off-target effects observed. | High concentration of this compound. | Lower the concentration of this compound to a range that is more specific for CDK1 inhibition. |
| Prolonged incubation time. | Shorten the incubation period to minimize the potential for off-target effects that can occur with long-term treatment. |
Experimental Protocols
Protocol 1: Time-Course Experiment for Cell Viability
This protocol outlines a method to determine the optimal incubation time for this compound treatment using a cell viability assay.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of this compound concentrations (e.g., based on known EC50 values or a logarithmic scale) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for different time points (e.g., 24, 48, and 72 hours).
-
Viability Assay: At each time point, perform a cell viability assay (e.g., MTS or CellTiter-Glo®).
-
Data Analysis: Normalize the data to the vehicle control and plot cell viability against this compound concentration for each incubation time to determine the optimal duration for the desired effect.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol details the steps to assess the effect of this compound on cell cycle progression.
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound and a vehicle control for the optimized incubation time.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle to determine the extent of cell cycle arrest.
Quantitative Data Summary
Table 1: EC50 Values of this compound in Radiotherapy-Resistant Non-Small Cell Lung Cancer Cell Lines after 48-hour Incubation
| Cell Line | EC50 (µM) |
| H1437R | 0.918 |
| H1568R | 0.580 |
| H1703R | 0.735 |
| H1869R | 0.662 |
| (Data sourced from MedChemExpress)[4][5] |
Visualizations
Signaling Pathway
Caption: this compound inhibits the Cyclin B/CDK1 complex, leading to G2/M cell cycle arrest and apoptosis.
Experimental Workflow
Caption: Workflow for optimizing this compound incubation time, from initial dose-response to downstream analysis.
Troubleshooting Logic
Caption: Decision tree for troubleshooting lack of this compound efficacy in in-vitro experiments.
References
- 1. This compound | C13H11N7O | CID 137150099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
Avotaciclib vs. Palbociclib: A Comparative Guide for Researchers in Breast Cancer Therapy
A detailed examination of two distinct cyclin-dependent kinase inhibitors, their mechanisms of action, and their potential implications for breast cancer treatment.
In the landscape of targeted therapies for breast cancer, inhibitors of cyclin-dependent kinases (CDKs) have emerged as a cornerstone of treatment, particularly for hormone receptor-positive (HR+) subtypes. Palbociclib, a first-in-class CDK4/6 inhibitor, has revolutionized the standard of care. This guide provides a comparative overview of palbociclib and avotaciclib, a potent and selective CDK1 inhibitor, offering researchers and drug development professionals a detailed analysis of their distinct mechanisms and the available preclinical data.
Differentiated Targeting of the Cell Cycle Engine
The fundamental difference between this compound and palbociclib lies in their specific molecular targets within the cell cycle machinery. Palbociclib selectively inhibits CDK4 and CDK6, key regulators of the G1 phase of the cell cycle.[1][2][3] In contrast, this compound (also known as BEY1107) is a potent and selective inhibitor of CDK1, a critical kinase for the G2/M phase transition and mitosis.[1][4]
This distinction is paramount, as it dictates a different mode of action and potentially different therapeutic applications and resistance mechanisms. While palbociclib primarily induces a G1 cell cycle arrest, preventing cells from entering the DNA synthesis (S) phase[2][3], a CDK1 inhibitor like this compound would be expected to cause a G2/M arrest, halting cells before they divide.
dot
Quantitative Data: A Focus on Palbociclib in Breast Cancer
Extensive preclinical research has characterized the activity of palbociclib across a range of breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potency, particularly in estrogen receptor-positive (ER+) cell lines.
| Cell Line | Subtype | Palbociclib IC50 (nM) | Reference |
| MCF-7 | ER+/HER2- | 100 - 3140 | [5] |
| T47D | ER+/HER2- | 100 - 630 | [5] |
| MDA-MB-231 | Triple-Negative | 285 - 29690 | [5] |
| MDA-MB-453 | ER-/HER2+ | 106 | [5] |
Note: IC50 values can vary between studies due to different experimental conditions.
Currently, there is a lack of publicly available data on the IC50 values and specific effects of this compound on breast cancer cell lines. Preclinical studies have primarily focused on its potential in pancreatic and non-small cell lung cancer.[1][4]
Experimental Protocols
To facilitate the replication and further investigation of the effects of these inhibitors, the following are generalized experimental protocols based on published studies for determining IC50 values and analyzing cell cycle effects.
Determination of IC50 Values
Objective: To determine the concentration of the inhibitor required to inhibit the proliferation of breast cancer cells by 50%.
Methodology:
-
Cell Culture: Breast cancer cell lines (e.g., MCF-7, T47D, MDA-MB-231) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: A serial dilution of the CDK inhibitor (palbociclib or this compound) is prepared and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 72 to 120 hours.
-
Cell Viability Assay: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like CyQuant.
-
Data Analysis: The absorbance or fluorescence readings are measured, and the IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Cell Cycle Analysis
Objective: To determine the effect of the inhibitor on cell cycle distribution.
Methodology:
-
Cell Culture and Treatment: Cells are cultured and treated with the CDK inhibitor at a concentration around its IC50 value for a specified duration (e.g., 24, 48, or 72 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed with PBS and then stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase A to eliminate RNA.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified using cell cycle analysis software.
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Signaling Pathways: CDK4/6 vs. CDK1 in Breast Cancer
The signaling pathways leading to the activation of CDK4/6 and CDK1 are distinct and reflect their different roles in cell cycle progression. In ER+ breast cancer, estrogen receptor signaling is a major driver of cyclin D1 expression, which in turn activates CDK4/6.[6] This complex then phosphorylates the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and progression through the G1/S checkpoint.
CDK1, on the other hand, is the master regulator of mitosis. Its activation is tightly controlled by cyclins A and B and a series of phosphorylation and dephosphorylation events. Once activated, CDK1 phosphorylates a multitude of substrates to orchestrate the complex processes of chromosome condensation, nuclear envelope breakdown, and spindle formation.
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Conclusion and Future Directions
Palbociclib and this compound represent two distinct strategies for targeting the cell cycle in cancer therapy. Palbociclib, as a CDK4/6 inhibitor, has a well-established role in the treatment of HR+ breast cancer, with extensive preclinical and clinical data supporting its efficacy. Its mechanism of inducing G1 arrest is a validated therapeutic approach.
This compound, a CDK1 inhibitor, presents a different therapeutic hypothesis. While its efficacy in breast cancer remains to be elucidated through dedicated preclinical studies, its mechanism of action suggests it could be effective in tumors that are less dependent on the G1 checkpoint or have developed resistance to CDK4/6 inhibitors. Further research is warranted to determine the IC50 values of this compound in a panel of breast cancer cell lines, to characterize its effects on cell cycle progression and apoptosis, and to identify potential biomarkers of sensitivity. Such studies will be crucial in defining the potential role of CDK1 inhibition as a novel therapeutic strategy for breast cancer.
References
- 1. This compound (BEY1107) | CDK1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
A Comparative Guide to Avotaciclib and Ribociclib Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical and clinical efficacy of two cyclin-dependent kinase (CDK) inhibitors, avotaciclib and ribociclib. While both molecules target the cell cycle, they exhibit distinct mechanisms of action and have been investigated in different cancer contexts. This document summarizes available quantitative data, details experimental methodologies, and visualizes the relevant biological pathways and experimental workflows.
Executive Summary
Direct comparative efficacy studies between this compound and ribociclib have not been identified in the public domain. This compound is a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the G2/M phase of the cell cycle.[1][2][3] In contrast, ribociclib is a highly selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6), which governs the G1 to S phase transition.[4][5] Ribociclib is well-established in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[4][6] this compound has been investigated in preclinical models and was the subject of a Phase I/II clinical trial in pancreatic cancer (NCT03579836); however, results from this trial are not yet publicly available.[7][8]
This guide therefore presents a comparison based on their distinct mechanisms and available data in their respective areas of investigation.
Mechanism of Action and Signaling Pathways
This compound and ribociclib target different key regulators of the cell cycle, leading to distinct cellular outcomes.
This compound: As a CDK1 inhibitor, this compound primarily induces a G2/M cell cycle arrest, preventing cells from entering mitosis.[1] CDK1, in complex with Cyclin B, is essential for the G2/M transition and the proper execution of mitosis.[9] Inhibition of CDK1 can lead to apoptosis in cancer cells.[10]
Ribociclib: Ribociclib selectively inhibits CDK4 and CDK6.[4][5] These kinases, when complexed with Cyclin D, phosphorylate the retinoblastoma protein (Rb).[11] Phosphorylated Rb releases the E2F transcription factor, allowing the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle.[11][12] By inhibiting CDK4/6, ribociclib prevents Rb phosphorylation, maintaining it in its active, tumor-suppressive state, and thereby causing a G1 cell cycle arrest.[5][11]
Signaling Pathway Diagrams
Preclinical Efficacy
In Vitro Kinase Inhibitory Activity
| Compound | Target | IC₅₀ (nM) | Notes |
| This compound | CDK1 | Not explicitly stated, described as "potent"[1][2][3] | Data from publicly available sources is limited. |
| Ribociclib | CDK4/Cyclin D1 | 10 | Highly selective for CDK4/6.[10] |
| CDK6/Cyclin D3 | 39 | Over 1000-fold less potent against Cyclin B/CDK1 complex.[10] |
In Vitro Cell Proliferation and Viability
This compound: In a study on radiotherapy-resistant non-small cell lung cancer cell lines, this compound (0-64 μM; 48 h) inhibited cell proliferation and promoted apoptosis. The EC₅₀ values for cell viability were 0.918 µM, 0.580 µM, 0.735 µM, and 0.662 µM for H1437R, H1568R, H1703R, and H1869R cell lines, respectively.[10]
Ribociclib: Ribociclib has demonstrated potent anti-proliferative activity in a variety of breast cancer cell lines, particularly those that are estrogen receptor-positive (ER+).[11] In a panel of CDK4-dependent and CDK6-dependent cell lines, ribociclib showed greater activity in CDK4-dependent lines.[11]
| Cell Line | Type | IC₅₀ (µM) |
| MCF-7 | Breast Cancer (ER+) | ~0.1 |
| T-47D | Breast Cancer (ER+) | ~0.1 |
| MDA-MB-231 | Breast Cancer (Triple Negative) | >1 |
| PANC-1 | Pancreatic Cancer | - |
| MiaPaCa-2 | Pancreatic Cancer | - |
| Note: IC₅₀ values for ribociclib can vary depending on the assay conditions and cell lines used. The values presented are approximate based on published data. |
In Vivo Tumor Growth Inhibition
This compound: Specific in vivo data for this compound in pancreatic cancer xenograft models from publicly available literature is limited. However, it has been suggested to have synergistic effects with gemcitabine in inhibiting cancer cell metastasis.[1]
Ribociclib: Ribociclib has shown significant tumor growth inhibition in xenograft models of ER+ breast cancer, both as a single agent and in combination with endocrine therapies like letrozole.[9][11] In neuroblastoma xenograft models, ribociclib treatment led to significant tumor growth delay.[11]
Clinical Efficacy
This compound: A Phase I/II clinical trial (NCT03579836) was initiated to evaluate the safety and efficacy of this compound (BEY1107) alone and in combination with gemcitabine in patients with locally advanced or metastatic pancreatic cancer.[7][8] As of the date of this guide, the results of this study have not been publicly released.
Ribociclib: Ribociclib, in combination with an aromatase inhibitor or fulvestrant, is approved for the treatment of HR+, HER2- advanced or metastatic breast cancer. Its efficacy has been demonstrated in a series of large, randomized, Phase III clinical trials known as the MONALEESA studies.[5]
| Trial | Patient Population | Treatment Arms | Median Progression-Free Survival (PFS) |
| MONALEESA-2 | Postmenopausal women, 1st line | Ribociclib + Letrozole vs. Placebo + Letrozole | 25.3 months vs. 16.0 months |
| MONALEESA-7 | Premenopausal women, 1st line | Ribociclib + Endocrine Therapy vs. Placebo + Endocrine Therapy | 23.8 months vs. 13.0 months |
| MONALEESA-3 | Postmenopausal women, 1st or 2nd line | Ribociclib + Fulvestrant vs. Placebo + Fulvestrant | 20.5 months vs. 12.8 months |
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.
Methodology:
-
Reaction Setup: In a microplate, the kinase enzyme (e.g., recombinant CDK1/Cyclin B or CDK4/6-Cyclin D) is incubated with a specific substrate (e.g., a fragment of the Rb protein) and varying concentrations of the inhibitor (this compound or ribociclib) in a kinase buffer.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Detection: The amount of phosphorylated substrate or consumed ATP is quantified. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced, providing an indirect measure of kinase activity.[13] The signal (e.g., luminescence) is read using a plate reader.
-
Data Analysis: The IC₅₀ value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated from the dose-response curve.
Cell Proliferation (MTT) Assay (General Protocol)
This protocol outlines a common method for assessing the effect of a compound on cell proliferation and viability.
Methodology:
-
Cell Seeding: Cancer cells (e.g., pancreatic or breast cancer cell lines) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound (this compound or ribociclib) for a specified duration (e.g., 48-72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[14][15][16]
-
Incubation: The plates are incubated for a further 2-4 hours, during which viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.[14][15][16]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to determine the percentage of cell viability relative to untreated control cells, and the EC₅₀ or IC₅₀ value (the concentration of the compound that causes a 50% reduction in cell viability) is calculated.
In Vivo Tumor Xenograft Study (General Protocol)
This protocol describes a general procedure for evaluating the anti-tumor efficacy of a compound in an animal model.
Methodology:
-
Cell Implantation: Human cancer cells (e.g., MiaPaCa-2 pancreatic cancer cells or MCF-7 breast cancer cells) are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: The mice are randomized into treatment and control groups. The treatment group receives the test compound (this compound or ribociclib) via a clinically relevant route of administration (e.g., oral gavage) at a specified dose and schedule. The control group receives a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Mouse body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.
-
Data Analysis: The tumor growth inhibition (TGI) is calculated by comparing the mean tumor volume of the treated group to the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.
Conclusion
This compound and ribociclib are inhibitors of different cyclin-dependent kinases, leading to cell cycle arrest at distinct phases. Ribociclib has a well-defined efficacy and safety profile as a CDK4/6 inhibitor in HR+/HER2- breast cancer, supported by robust preclinical and extensive clinical data. This compound, a CDK1 inhibitor, has shown preclinical promise in inhibiting cancer cell proliferation. However, a comprehensive comparison of their efficacy is currently limited by the lack of direct comparative studies and the absence of publicly available clinical data for this compound. Future publication of the clinical trial results for this compound in pancreatic cancer will be crucial for a more complete understanding of its therapeutic potential.
References
- 1. This compound (BEY1107) | CDK1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. glpbio.com [glpbio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. cancerresearchuk.org [cancerresearchuk.org]
- 5. mdlinx.com [mdlinx.com]
- 6. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C13H11N7O | CID 137150099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Use of Pharmacokinetic and Pharmacodynamic Data to Develop the CDK4/6 Inhibitor Ribociclib for Patients with Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting Cell Cycle in Breast Cancer: CDK4/6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Abemaciclib vs. Avotaciclib: A Comparative Analysis of Target Selectivity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the target selectivity of two cyclin-dependent kinase (CDK) inhibitors, abemaciclib and avotaciclib. The information is supported by experimental data to aid in informed decision-making for preclinical and clinical research.
Abemaciclib, an approved therapeutic for certain types of breast cancer, is a potent inhibitor of CDK4 and CDK6.[1][2][3][4] In contrast, this compound (also known as BEY1107) is an investigational drug primarily targeting CDK1.[2][5] This fundamental difference in their primary targets dictates their distinct mechanisms of action and potential therapeutic applications. This guide delves into the specifics of their target selectivity, presenting available quantitative data and outlining the experimental methodologies used to generate this data.
Primary Targets and Mechanism of Action
Abemaciclib's primary targets are cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), with a notably higher potency for CDK4.[1][6] By inhibiting these kinases, abemaciclib blocks the phosphorylation of the retinoblastoma protein (Rb), which in turn prevents cell cycle progression from the G1 to the S phase, leading to cell cycle arrest and suppression of tumor growth.[1][2][4]
This compound is a potent and selective inhibitor of cyclin-dependent kinase 1 (CDK1).[2][5][7][8] CDK1 is a crucial regulator of the G2/M transition in the cell cycle. Inhibition of CDK1 by this compound leads to cell cycle arrest at the G2/M phase and can induce apoptosis in cancer cells.
dot
Caption: Signaling pathways targeted by Abemaciclib and this compound.
Target Selectivity Profile
The selectivity of a kinase inhibitor is a critical determinant of its efficacy and toxicity profile. Kinome-wide screening assays are often employed to assess the interaction of an inhibitor with a broad panel of kinases.
Abemaciclib
Abemaciclib is known to be less selective than other approved CDK4/6 inhibitors. While its primary targets are CDK4 and CDK6, it exhibits activity against a range of other kinases, particularly at higher concentrations. This polypharmacology may contribute to both its efficacy in certain contexts and its unique side-effect profile, such as a lower incidence of myelosuppression compared to other CDK4/6 inhibitors.[9]
| Target | IC50 / Ki (nM) | Assay Type |
| CDK4/Cyclin D1 | 2 (IC50) | Biochemical Assay |
| CDK6/Cyclin D3 | 10 (IC50) | Biochemical Assay |
| CDK1/Cyclin B | >100 | Biochemical Assay |
| CDK2/Cyclin A | 67 (IC50) | Biochemical Assay |
| CDK2/Cyclin E | 46 (IC50) | Biochemical Assay |
| CDK9/Cyclin T1 | 31 (IC50) | Biochemical Assay |
| GSK3α | 11.5 (IC50) | Biochemical Assay |
| GSK3β | 8.9 (IC50) | Biochemical Assay |
| PIM1 | 50 (IC50) | Biochemical Assay |
| HIPK2 | 31 (IC50) | Biochemical Assay |
| DYRK2 | 61 (IC50) | Biochemical Assay |
| CK2 | 117 (IC50) | Biochemical Assay |
Note: IC50 and Ki values can vary depending on the specific assay conditions and cyclin partner.
This compound
| Target | EC50 (µM) | Cell Line | Assay Type |
| CDK1 | N/A | N/A | Biochemical Assay |
| H1437R (NSCLC) | 0.918 | H1437R | Cell Viability |
| H1568R (NSCLC) | 0.580 | H1568R | Cell Viability |
| H1703R (NSCLC) | 0.735 | H1703R | Cell Viability |
| H1869R (NSCLC) | 0.662 | H1869R | Cell Viability |
N/A: Specific biochemical IC50/Ki values for the primary target are not detailed in the reviewed public sources, though it is consistently referred to as a potent inhibitor.
Experimental Protocols
The determination of kinase inhibitor selectivity relies on a variety of sophisticated experimental techniques. Below are overviews of the key methodologies used to characterize compounds like abemaciclib and this compound.
Biochemical Kinase Assays
These in vitro assays directly measure the ability of a compound to inhibit the activity of a purified kinase. A common format is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
-
Principle: This assay measures the phosphorylation of a substrate by a kinase. The kinase, substrate (often a peptide or protein), and ATP are incubated together with the test compound. A europium-labeled antibody that specifically recognizes the phosphorylated substrate and a fluorescently labeled acceptor molecule are then added. If the substrate is phosphorylated, the antibody binds, bringing the europium donor and the acceptor into close proximity, resulting in a FRET signal. The inhibitor's potency is determined by its ability to reduce this signal.
Cell-Based Kinase Assays
These assays assess the activity of a kinase inhibitor within a cellular context, providing more physiologically relevant data.
-
Principle: A common method involves measuring the phosphorylation of a kinase's downstream substrate in cells. Cells are treated with the inhibitor, and then lysed. The level of phosphorylation of a specific substrate is then quantified using techniques like Western blotting or ELISA with phospho-specific antibodies. The reduction in phosphorylation indicates the inhibitor's cellular potency.
Kinome-Wide Selectivity Profiling
To understand the broader selectivity of an inhibitor, high-throughput screening methods are employed.
-
KINOMEscan™: This is a competition-based binding assay. A test compound is incubated with a panel of DNA-tagged kinases. The mixture is then passed over a column containing an immobilized, active-site directed ligand. The amount of each kinase that binds to the immobilized ligand is quantified using qPCR of the DNA tag. A reduction in the amount of a specific kinase binding to the column in the presence of the test compound indicates that the compound is binding to that kinase.
-
Multiplexed Inhibitor Bead Mass Spectrometry (MIB/MS): This chemical proteomics approach uses beads coated with a mixture of broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome from a cell lysate. The assay is performed in the presence and absence of the test compound. The kinases that are captured on the beads are then identified and quantified by mass spectrometry. A decrease in the amount of a particular kinase captured in the presence of the test compound suggests it is a target of that compound.
dot
Caption: A generalized workflow for assessing kinase inhibitor selectivity.
Conclusion
Abemaciclib and this compound are kinase inhibitors with distinct primary targets, CDK4/6 and CDK1 respectively, which translates to different mechanisms of action and potential therapeutic uses. The available data indicates that abemaciclib has a broader kinase inhibition profile, which may influence its clinical activity and side-effect profile. In contrast, while this compound is described as a selective CDK1 inhibitor, comprehensive public data on its off-target effects is currently lacking. For researchers and clinicians, understanding these differences in target selectivity is crucial for designing experiments, interpreting results, and ultimately, for the development of more effective and safer cancer therapies. Further studies, particularly a head-to-head kinome-wide comparison, would be invaluable for a more complete understanding of the relative selectivity of these two compounds.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Proapoptotic role of CDK1 in overcoming paclitaxel resistance in ovarian cancer cells in response to combined treatment with paclitaxel and duloxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On-target toxicity limits the efficacy of CDK11 inhibition against cancers with 1p36 deletions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. broadinstitute.org [broadinstitute.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Validating Avotaciclib's CDK1 Inhibition: A Comparative Guide to Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Avotaciclib (also known as BEY1107) is an orally active and potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the cell cycle.[1] Its mechanism of action involves binding to the ATP-binding site of CDK1, which leads to cell cycle arrest, primarily at the G2/M phase, and subsequent apoptosis (programmed cell death).[2] This targeted action makes this compound a promising candidate for cancer therapy, particularly in cancers where CDK1 is overexpressed, such as pancreatic cancer.[1][3] Validating the specific and potent inhibition of CDK1 by this compound is a critical step in its preclinical and clinical development. This guide provides a comparative overview of kinase assays for validating CDK1 inhibition, presenting data for established CDK1 inhibitors and outlining the experimental protocols required for such validation.
Comparative Analysis of CDK1 Inhibitors
While specific IC50 values for this compound from standardized biochemical kinase assays are not publicly available, its potency can be contextualized by comparing it to other well-characterized CDK1 inhibitors. The following table summarizes the inhibitory concentrations (IC50) and binding affinities (Ki) of selected CDK1 inhibitors, providing a benchmark for the level of potency expected from a clinical candidate.
| Inhibitor | Target(s) | IC50 (nM) | Ki (nM) | Assay Type |
| This compound | CDK1 | Not Publicly Available | Not Publicly Available | N/A |
| RO-3306 | CDK1 | 35 (CDK1/cyclin B1) | 20 (CDK1), 35 (CDK1/cyclin B1) | Biochemical Kinase Assay |
| CDK2/cyclin E | 340 | 340 | ||
| Dinaciclib | CDK1 | 3 | N/A | Cell-free Assay |
| CDK2 | 1 | N/A | ||
| CDK5 | 1 | N/A | ||
| CDK9 | 4 | N/A | ||
| Roscovitine | CDK1 | 650 | N/A | Cell-free Assay |
| CDK2 | 700 | N/A | ||
| CDK5 | 160 | N/A | ||
| Flavopiridol | CDK1, CDK2, CDK4, CDK6, CDK9 | 20-100 | N/A | Cell-free Assay |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor that reduces the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. Ki (Inhibition constant) is a measure of the binding affinity of an inhibitor to an enzyme. A lower Ki value indicates a stronger binding affinity.
CDK1 Signaling Pathway and this compound's Mechanism of Action
The cell cycle is a tightly regulated process, with CDK1 playing a pivotal role in the transition from the G2 phase to mitosis (M phase). The activity of CDK1 is dependent on its association with its regulatory subunit, Cyclin B. The CDK1/Cyclin B complex, also known as the M-phase promoting factor (MPF), phosphorylates a multitude of substrate proteins, thereby initiating the events of mitosis. This compound exerts its inhibitory effect by competing with ATP for the binding site on CDK1, thus preventing the phosphorylation of downstream targets and halting cell cycle progression.
Experimental Protocol: In Vitro Kinase Assay for CDK1 Inhibition
To quantitatively determine the inhibitory potential of a compound like this compound on CDK1, a biochemical kinase assay is employed. This can be performed using various detection methods, including radiometric assays, fluorescence-based assays (e.g., TR-FRET), or luminescence-based assays (e.g., ADP-Glo™). Below is a generalized protocol for a typical in vitro kinase assay.
Objective: To determine the IC50 value of a test compound (e.g., this compound) for CDK1.
Materials:
-
Recombinant human CDK1/Cyclin B enzyme complex
-
Kinase substrate (e.g., a specific peptide or a protein like Histone H1)
-
ATP (Adenosine triphosphate)
-
Test compound (this compound) and known inhibitors (e.g., RO-3306) for positive control
-
Kinase assay buffer
-
Detection reagent (e.g., radiolabeled ATP, fluorescent antibody, or ADP detection reagent)
-
Microplate reader (scintillation counter, fluorescence reader, or luminometer)
Workflow:
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and control inhibitors in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a microplate, add the kinase assay buffer, the CDK1/Cyclin B enzyme, and the substrate.
-
Inhibitor Addition: Add the diluted test compounds and controls to the respective wells. Include a "no inhibitor" control (vehicle only) and a "no enzyme" control (background).
-
Reaction Initiation: Initiate the kinase reaction by adding a predetermined concentration of ATP to all wells.
-
Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction, typically by adding a solution containing EDTA, which chelates the Mg2+ ions required for enzyme activity.
-
Detection: Add the appropriate detection reagent according to the manufacturer's protocol. This will vary depending on the assay format:
-
Radiometric: The substrate phosphorylation is quantified by measuring the incorporation of radioactive phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) using a scintillation counter.
-
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): This method uses a europium-labeled antibody that recognizes the phosphorylated substrate and a fluorescently labeled substrate. Phosphorylation brings the donor (europium) and acceptor fluorophores into proximity, resulting in a FRET signal.[4]
-
ADP-Glo™: This luminescent assay measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase reaction to generate a light signal that is proportional to the kinase activity.[5]
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
By following this protocol, researchers can accurately and reproducibly determine the potency of this compound and other compounds in inhibiting CDK1 activity, providing crucial data for their evaluation as potential therapeutic agents.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Quantifying CDK inhibitor selectivity in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. Cyclin-dependent kinase inhibitor dinaciclib potently synergizes with cisplatin in preclinical models of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Avotaciclib: A Focused Look at Cyclin-Dependent Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Avotaciclib (also known as BEY1107) is an orally bioavailable small molecule inhibitor that has garnered attention for its potential as an antineoplastic agent.[1][2][3] Primarily, it has been identified as a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the cell cycle.[1][2] While its selectivity for CDK1 is a noted feature, a comprehensive, publicly available dataset detailing its cross-reactivity profile against a broad panel of other CDKs is limited.
This guide provides a comparative overview of this compound's known activity and delves into the standard experimental methodologies used to assess the cross-reactivity of such inhibitors. Understanding the selectivity profile of a kinase inhibitor is crucial for predicting its efficacy, potential off-target effects, and overall therapeutic window.
This compound: Primary Target and Reported Activities
This compound's primary mechanism of action is the inhibition of CDK1.[1][2][3] By targeting CDK1, this compound can induce cell cycle arrest, particularly at the G2/M transition, and promote apoptosis in cancer cells.[3] This has led to its investigation in clinical trials for cancers such as pancreatic cancer.[3]
| Compound | Primary Target | Other Reported Effects | Reference |
| This compound | CDK1 | Inhibits cell viability in non-small cell lung cancer cell lines with EC50 values in the sub-micromolar range. | [4] |
Signaling Pathway of this compound's Primary Target: CDK1
CDK1, in complex with its regulatory partner Cyclin B, is the master regulator of the G2 to M phase transition in the cell cycle. Its activation triggers a cascade of phosphorylation events that lead to mitotic entry. The diagram below illustrates the central role of the CDK1/Cyclin B complex.
References
A Comparative Analysis of Avotaciclib and Other Cyclin-Dependent Kinase Inhibitors
This guide provides a detailed comparative analysis of avotaciclib, a selective CDK1 inhibitor, and the class of CDK4/6 inhibitors, which includes palbociclib, ribociclib, and abemaciclib. This document is intended for researchers, scientists, and drug development professionals, offering an objective look at their distinct mechanisms of action, preclinical and clinical data, and the experimental methodologies used for their evaluation.
Introduction: Two Distinct Approaches to Targeting the Cell Cycle
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[1] While both this compound and the more established CDK inhibitors like palbociclib, ribociclib, and abemaciclib target this fundamental process, they do so by inhibiting different key players, leading to distinct therapeutic strategies and clinical applications. This compound is an orally bioavailable inhibitor of CDK1, a kinase essential for the G2/M phase transition and mitosis.[2] In contrast, palbociclib, ribociclib, and abemaciclib are highly selective for CDK4 and CDK6, which, in complex with D-type cyclins, govern the G1 to S phase transition.[3] This fundamental difference in their mechanism of action underpins their varying preclinical profiles and clinical development paths.
Mechanism of Action and Signaling Pathways
This compound: A CDK1 Inhibitor Targeting Mitotic Entry
This compound specifically targets CDK1, which is the sole CDK absolutely essential for cell division.[4] CDK1, in complex with cyclin B, forms the M-phase promoting factor (MPF) that drives the cell from the G2 phase into mitosis.[1] By inhibiting CDK1, this compound prevents this critical transition, leading to cell cycle arrest at the G2/M checkpoint and subsequent apoptosis in cancer cells.[2] Given that CDK1 activity is often elevated in tumor cells, it represents a promising therapeutic target.[5]
CDK4/6 Inhibitors: Blocking the G1-S Transition
Palbociclib, ribociclib, and abemaciclib are selective inhibitors of CDK4 and CDK6. These kinases form complexes with cyclin D, which then phosphorylate the Retinoblastoma protein (Rb).[6] In its hypophosphorylated state, Rb binds to the E2F transcription factor, preventing the expression of genes required for DNA synthesis. Upon phosphorylation by CDK4/6, Rb releases E2F, allowing the cell to progress from the G1 to the S phase.[6] By inhibiting CDK4/6, these drugs prevent Rb phosphorylation, maintain the G1 checkpoint, and induce cell cycle arrest.[7]
Preclinical and Clinical Data Comparison
Direct head-to-head clinical trials comparing this compound with CDK4/6 inhibitors have not been conducted due to their different mechanisms and target indications. The following tables summarize available data for each inhibitor class.
This compound (CDK1 Inhibitor)
This compound is in earlier stages of clinical development, with a focus on cancers where CDK1 overexpression is a significant driver, such as pancreatic cancer.[8]
| Parameter | This compound (BEY1107) |
| Target | CDK1[9] |
| In Vitro Potency | EC50 values of 0.580-0.918 µM in various non-small cell lung cancer cell lines.[9] |
| Preclinical Activity | Induces apoptosis and inhibits proliferation in tumor cells.[9] Synergizes with gemcitabine in preclinical models of pancreatic cancer. |
| Phase I/II Clinical Trials | Investigated as monotherapy and in combination with gemcitabine in pancreatic cancer (NCT03579836).[8] Also explored in other solid tumors like glioblastoma and colorectal cancer.[8] |
| Common Adverse Events | Data from early trials is still emerging. |
CDK4/6 Inhibitors
Palbociclib, ribociclib, and abemaciclib are well-established treatments for HR+/HER2- metastatic breast cancer, often in combination with endocrine therapy.
| Parameter | Palbociclib | Ribociclib | Abemaciclib |
| Primary Targets | CDK4/6[10] | CDK4/6[10] | CDK4/6[10] |
| In Vitro Potency (IC50) | CDK4: 11 nM, CDK6: 16 nM | CDK4: 10 nM, CDK6: 39 nM | CDK4: 2 nM, CDK6: 10 nM |
| Phase III Clinical Trial (First-Line HR+/HER2- mBC) | PALOMA-2[11] | MONALEESA-2[11] | MONARCH 3[11] |
| Median PFS (in combination with Letrozole/AI) | 24.8 months[11] | 25.3 months[12] | 28.2 months[12] |
| Median OS (in combination with Letrozole/AI) | 53.9 months | 63.9 months[13] | 67.1 months[13] |
| Key Grade 3/4 Adverse Events | Neutropenia[11] | Neutropenia, Hepatobiliary toxicity, QT prolongation[11] | Diarrhea, Neutropenia[11] |
| Dosing Schedule | 3 weeks on, 1 week off[13] | 3 weeks on, 1 week off[13] | Continuous |
PFS: Progression-Free Survival; OS: Overall Survival; AI: Aromatase Inhibitor. Data is compiled from multiple sources and represents a general overview.
Experimental Protocols
The evaluation of CDK inhibitors relies on a set of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments.
In Vitro Kinase Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific CDK.
Methodology:
-
Reaction Setup: In a microplate, combine the purified recombinant CDK/cyclin complex (e.g., CDK1/Cyclin B or CDK4/Cyclin D1) with a kinase buffer, a specific substrate (e.g., a fragment of Rb protein or Histone H1), and varying concentrations of the test inhibitor.
-
Initiation: Start the reaction by adding ATP. For radiometric assays, [γ-³²P]ATP is used. For luminescence-based assays like ADP-Glo™, non-radiolabeled ATP is used.[14]
-
Incubation: Incubate the reaction mixture at a controlled temperature (typically 30°C) for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding a solution like EDTA.
-
Detection:
-
Radiometric: Separate the reaction products by SDS-PAGE, transfer to a membrane, and detect the incorporated ³²P on the substrate using autoradiography.
-
Luminescence-based (ADP-Glo™): Add reagents that convert the ADP produced during the kinase reaction into a luminescent signal, which is then measured with a luminometer.[14]
-
-
Data Analysis: Quantify the signal for each inhibitor concentration and calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with a CDK inhibitor.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells at a suitable density and treat them with the CDK inhibitor (e.g., this compound) or a vehicle control for a specified time (e.g., 24-48 hours).
-
Harvesting: Detach the cells using trypsin and collect them by centrifugation.
-
Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Incubate at -20°C for at least 2 hours.[15]
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing a DNA-intercalating dye, such as Propidium Iodide (PI), and RNase A (to prevent staining of double-stranded RNA).[16]
-
Incubate in the dark at room temperature for at least 30 minutes.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell.
-
Data Analysis: Generate a histogram of cell count versus fluorescence intensity. Cells in G0/G1 will have a 2n DNA content, cells in G2/M will have a 4n DNA content, and cells in the S phase will have a DNA content between 2n and 4n. The percentage of cells in each phase is then quantified.
Conclusion
This compound and the class of CDK4/6 inhibitors represent two distinct and important strategies for targeting the cell cycle in cancer therapy. This compound, as a CDK1 inhibitor, focuses on the G2/M transition, a universal step in cell division, and is being explored in cancers like pancreatic adenocarcinoma. In contrast, the approved CDK4/6 inhibitors (palbociclib, ribociclib, and abemaciclib) have transformed the treatment landscape for HR+/HER2- breast cancer by targeting the G1-S checkpoint. While they share the overarching goal of inhibiting uncontrolled cell proliferation, their different molecular targets, preclinical profiles, and stages of clinical development highlight the diverse ways in which CDK biology can be therapeutically exploited. Future research will likely focus on identifying predictive biomarkers for each class of inhibitors and exploring rational combination strategies to overcome resistance and improve patient outcomes.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Facebook [cancer.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Targeting cyclin-dependent kinase 1 (CDK1) but not CDK4/6 or CDK2 is selectively lethal to MYC-dependent human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Integrative Human Pan-Cancer Analysis of Cyclin-Dependent Kinase 1 (CDK1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. youtube.com [youtube.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. CDK4/6 and MAPK—Crosstalk as Opportunity for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Head‐to‐head comparison of palbociclib and ribociclib in first‐line treatment of HR‐positive/HER2‐negative metastatic breast cancer with real‐world data from the OPAL registry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncologynewscentral.com [oncologynewscentral.com]
- 14. promega.com [promega.com]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
A Comparative Guide to Avotaciclib's Efficacy in 3D Spheroid Models
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of avotaciclib's performance against other cyclin-dependent kinase (CDK) inhibitors, with a focus on 3D spheroid models. This guide clarifies the distinct mechanisms of these inhibitors and presents available experimental data to inform preclinical research.
This compound: A CDK1 Inhibitor, Not a CDK4/6 Inhibitor
It is crucial to note that this compound is an orally bioavailable inhibitor of cyclin-dependent kinase 1 (CDK1).[1][2][3][4] CDK1 is a key regulator of the cell cycle, primarily controlling the transition from the G2 phase to mitosis (M phase).[5] Its inhibition can lead to cell cycle arrest and apoptosis, making it a target in cancer therapy.[1][2][3] This mechanism is distinct from that of CDK4/6 inhibitors like palbociclib, ribociclib, and abemaciclib, which primarily block the transition from the G1 to the S phase of the cell cycle.
Data Presentation: Comparing CDK Inhibitor Efficacy
Due to the limited availability of this compound data in 3D spheroid models, the following tables present a compilation of IC50 values from various studies to offer a comparative perspective.
Table 1: this compound EC50 Values in 2D Non-Small Cell Lung Cancer Cell Lines
| Cell Line | This compound EC50 (µM) |
| H1437R | 0.918[1][2] |
| H1568R | 0.580[1][2] |
| H1703R | 0.735[1][2] |
| H1869R | 0.662[1][2] |
Table 2: Comparative IC50 Values of CDK1 and CDK4/6 Inhibitors in Cancer Cell Lines
IC50 values are presented for 2D cultures unless otherwise specified.
| Inhibitor (Target) | Cell Line (Cancer Type) | IC50 (nM) | 3D Spheroid Data Available? |
| Dinaciclib (CDK1, 2, 5, 9) | HD-MB03 (Medulloblastoma) | 1 - 40[6] | Yes, demonstrates greater efficacy than palbociclib[6] |
| Palbociclib (CDK4/6) | HD-MB03 (Medulloblastoma) | >10,000[6] | Yes, less effective than dinaciclib[6] |
| RO-3306 (CDK1) | HEY (Ovarian) | 10,150[7] | No |
| RO-3306 (CDK1) | PA-1 (Ovarian) | 7,240[7] | No |
| RO-3306 (CDK1) | OVCAR5 (Ovarian) | 8,740[7] | No |
| RO-3306 (CDK1) | IGROV1 (Ovarian) | 13,890[7] | No |
| RO-3306 (CDK1) | SKOV3 (Ovarian) | 16,920[7] | No |
Signaling Pathways: CDK1 vs. CDK4/6 Inhibition
The distinct mechanisms of action of CDK1 and CDK4/6 inhibitors are visualized in the following signaling pathway diagrams.
Caption: this compound inhibits the Cyclin B/CDK1 complex, blocking G2/M transition.
Caption: CDK4/6 inhibitors block Rb phosphorylation, preventing S phase entry.
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of CDK inhibitors in 3D spheroid models are provided below.
3D Spheroid Culture
-
Cell Seeding: Suspend cancer cells in a suitable culture medium and seed into ultra-low attachment round-bottom plates at a density optimized for spheroid formation (typically 1,000-5,000 cells/well).
-
Spheroid Formation: Centrifuge the plates at a low speed (e.g., 300 x g) for 10 minutes to facilitate cell aggregation. Incubate at 37°C and 5% CO2 for 3-5 days to allow for spheroid formation.
-
Culture Maintenance: Replace half of the culture medium every 2-3 days, being careful not to disturb the spheroids.
Cell Viability Assay (CellTiter-Glo® 3D)
-
Drug Treatment: Add serially diluted concentrations of the test compounds (e.g., this compound, CDK4/6 inhibitors) to the wells containing pre-formed spheroids. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the spheroids with the compounds for a predetermined period (e.g., 72 hours).
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP, which is indicative of the number of viable cells.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the luminescence signal against the logarithm of the drug concentration.
Experimental Workflow
The logical flow of validating a CDK inhibitor's efficacy in a 3D spheroid model is depicted below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C13H11N7O | CID 137150099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pre-therapeutic efficacy of the CDK inhibitor dinaciclib in medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of CDK1 by RO-3306 Exhibits Anti-Tumorigenic Effects in Ovarian Cancer Cells and a Transgenic Mouse Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Avotaciclib and Investigational CDK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 1 (CDK1) is a critical regulator of the cell cycle, particularly at the G2/M transition, making it a key target for cancer therapy. Overexpression and hyperactivity of CDK1 are common in many tumor types, leading to uncontrolled cell proliferation.[1][2] Avotaciclib (also known as BEY1107) is an orally bioavailable, potent, and selective inhibitor of CDK1 currently in Phase I/II clinical trials for solid tumors, including pancreatic cancer.[3][4][5][6] This guide provides a head-to-head comparison of this compound with other key investigational CDK1 and pan-CDK inhibitors, focusing on their mechanism of action, preclinical efficacy, and available quantitative data.
Mechanism of Action: Targeting the Cell Cycle Engine
CDK1, in complex with its regulatory partner Cyclin B, forms the M-phase promoting factor (MPF), which phosphorylates a multitude of substrates to drive cells into mitosis.[7] Inhibition of CDK1 by small molecules like this compound blocks this process, leading to a G2/M cell cycle arrest and subsequently inducing apoptosis (programmed cell death) in cancer cells.[2][4] This targeted approach offers a promising strategy for treating various malignancies.
CDK1 Signaling Pathway
Caption: Simplified CDK1 signaling pathway at the G2/M transition and the point of inhibition by this compound.
Quantitative Comparison of Investigational CDK Inhibitors
The following tables summarize the available quantitative data for this compound and other notable investigational CDK inhibitors. It is important to note that direct cross-study comparisons of IC50 and EC50 values should be interpreted with caution due to variations in experimental conditions.
Table 1: this compound Preclinical Data
| Compound | Target | Assay Type | Cell Line(s) | IC50/EC50 (µM) | Reference(s) |
| This compound (BEY1107) | CDK1 | Cell Viability | H1437R (NSCLC) | 0.918 | [3] |
| H1568R (NSCLC) | 0.580 | [3] | |||
| H1703R (NSCLC) | 0.735 | [3] | |||
| H1869R (NSCLC) | 0.662 | [3] |
NSCLC: Non-Small Cell Lung Cancer. Data for kinase selectivity of this compound is not publicly available.
Table 2: Preclinical Data for Other Investigational CDK Inhibitors
| Compound | Primary Target(s) | IC50 (nM) vs. CDK1/Cyclin B | Other Notable CDK IC50s (nM) | Reference(s) |
| Dinaciclib | CDK1, CDK2, CDK5, CDK9 | 3 | CDK2: 1, CDK5: 1, CDK9: 4 | [8] |
| Flavopiridol | Pan-CDK | 30 | CDK2: 170, CDK4: 100, CDK6: 60, CDK7: 300, CDK9: 10 | [9] |
| Roscovitine | CDK1, CDK2, CDK5 | 650 | CDK2: 700, CDK5: 160 | [10] |
| RO-3306 | CDK1 | 35 (Ki) | CDK2: >350, CDK4: >1750 | [11] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of drug candidates. Below are summaries of methodologies for key assays used in the characterization of CDK inhibitors.
Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase inhibitor's activity.
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Protocol Summary:
-
Kinase Reaction: The kinase, substrate, ATP, and the test inhibitor (e.g., this compound) are incubated together in a multi-well plate.
-
Termination and ATP Depletion: ADP-Glo™ Reagent is added to stop the kinase reaction and eliminate any remaining ATP.
-
ADP to ATP Conversion: Kinase Detection Reagent is added, which contains enzymes that convert the ADP generated in the first step into ATP. This reagent also contains luciferase and luciferin.
-
Signal Generation: The newly formed ATP is used by the luciferase to generate a luminescent signal.
-
Measurement: The intensity of the luminescent signal is measured, which is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
Cell Viability and Apoptosis Assays
Cell Viability (MTT/CCK-8 Assay): These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability. Viable cells reduce a tetrazolium salt (MTT or WST-8) to a colored formazan product, which can be quantified by measuring absorbance. A decrease in absorbance indicates reduced cell viability.
Apoptosis (Caspase-Glo® 3/7 Assay): This luminescent assay measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.
References
- 1. astrazeneca.com [astrazeneca.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C13H11N7O | CID 137150099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. daiichisankyo.com [daiichisankyo.com]
- 6. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 7. US20220288067A1 - Treatment of cancer with cdk inhibitors - Google Patents [patents.google.com]
- 8. Congress and Scientific Presentations at aacr | Takeda Oncology [oncologymedinfo.com]
- 9. Congress and Scientific Presentations at asco | Takeda Oncology [oncologymedinfo.com]
- 10. avenzotx.com [avenzotx.com]
- 11. A patent review of selective CDK9 inhibitors in treating cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Avotaciclib: An Investigational CDK1 Inhibitor - A Comparative Outlook
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the available literature on avotaciclib (BEY1107), an investigational cyclin-dependent kinase 1 (CDK1) inhibitor. Due to the early stage of its development, published peer-reviewed data on this compound is limited. Therefore, a direct comparison with established CDK inhibitors regarding the reproducibility of studies is not yet feasible.
To provide a valuable context for researchers, this guide will summarize the known information on this compound and subsequently offer a detailed comparative analysis of the well-established CDK4/6 inhibitors: palbociclib, ribociclib, and abemaciclib. This will include their mechanisms of action, clinical efficacy from pivotal trials, and safety profiles, supported by experimental data from the literature.
This compound: A Novel CDK1 Inhibitor
This compound is an orally bioavailable small molecule that selectively inhibits CDK1.[1][2] CDK1 is a key regulator of cell cycle progression, particularly at the G2/M transition, and its overexpression is observed in various cancers.[2][3] By inhibiting CDK1, this compound aims to induce cell cycle arrest and apoptosis in cancer cells.[2]
Currently, this compound is in early-phase clinical trials for several cancer types, including pancreatic cancer, glioblastoma multiforme, and metastatic colorectal cancer.[4][5] Preclinical data suggests it can inhibit cell proliferation and promote apoptosis in non-small cell lung cancer cell lines.[5]
Table 1: Overview of this compound
| Feature | Description |
| Mechanism of Action | Selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1)[1][2] |
| Development Phase | Phase 1/2 Clinical Trials[4][5] |
| Indications under Investigation | Pancreatic Cancer, Glioblastoma Multiforme, Metastatic Colorectal Cancer[4][5] |
| Reported Preclinical Activity | Inhibition of proliferation and induction of apoptosis in non-small cell lung cancer cells[5] |
CDK1 Signaling Pathway
The diagram below illustrates the central role of the CDK1/Cyclin B complex in the G2/M phase transition of the cell cycle, the target of this compound.
Comparative Analysis of Approved CDK4/6 Inhibitors
In contrast to the investigational status of this compound, three CDK4/6 inhibitors—palbociclib, ribociclib, and abemaciclib—are approved for the treatment of hormone receptor-positive (HR+), HER2-negative (HER2-) advanced or metastatic breast cancer. These drugs act by inhibiting CDK4 and CDK6, which are key regulators of the G1 to S phase transition in the cell cycle.
Mechanism of Action: CDK4/6 Inhibition
The diagram below illustrates the CDK4/6-Rb pathway, the target of palbociclib, ribociclib, and abemaciclib.
Clinical Efficacy
The following tables summarize key efficacy data from pivotal Phase 3 clinical trials for the three approved CDK4/6 inhibitors in combination with endocrine therapy for HR+/HER2- advanced breast cancer.
Table 2: Progression-Free Survival (PFS) in First-Line Treatment
| Trial (Drug) | Patient Population | Treatment Arm | Control Arm | Median PFS (months) | Hazard Ratio (95% CI) |
| PALOMA-2 (Palbociclib) | Postmenopausal, ER+/HER2- | Palbociclib + Letrozole | Placebo + Letrozole | 24.8 | 0.58 (0.46-0.72) |
| MONALEESA-2 (Ribociclib) | Postmenopausal, HR+/HER2- | Ribociclib + Letrozole | Placebo + Letrozole | 25.3 | 0.56 (0.43-0.72) |
| MONARCH 3 (Abemaciclib) | Postmenopausal, HR+/HER2- | Abemaciclib + NSAI | Placebo + NSAI | 28.2 | 0.54 (0.41-0.72) |
| *NSAI: Non-steroidal aromatase inhibitor |
Table 3: Overall Survival (OS) in First-Line Treatment
| Trial (Drug) | Patient Population | Treatment Arm | Control Arm | Median OS (months) | Hazard Ratio (95% CI) |
| PALOMA-2 (Palbociclib) | Postmenopausal, ER+/HER2- | Palbociclib + Letrozole | Placebo + Letrozole | 53.9 | 0.956 (0.777-1.177) |
| MONALEESA-2 (Ribociclib) | Postmenopausal, HR+/HER2- | Ribociclib + Letrozole | Placebo + Letrozole | 63.9 | 0.76 (0.63-0.93) |
| MONARCH 3 (Abemaciclib) | Postmenopausal, HR+/HER2- | Abemaciclib + NSAI | Placebo + NSAI | 67.1 | 0.754 (0.584-0.974) |
| *NSAI: Non-steroidal aromatase inhibitor |
Safety and Tolerability
The safety profiles of the three approved CDK4/6 inhibitors differ, which can influence treatment decisions.
Table 4: Common Grade 3/4 Adverse Events
| Adverse Event | Palbociclib (%) | Ribociclib (%) | Abemaciclib (%) |
| Neutropenia | 66.4 | 59.3 | 28.9 |
| Leukopenia | 24.8 | 21.0 | 9.0 |
| Diarrhea | 1.9 | 6.0 | 13.4 |
| ALT/AST Elevation | 1.4 / 2.5 | 9.3 / 6.0 | 4.8 / 3.0 |
| Fatigue | 2.2 | 3.6 | 2.7 |
Experimental Protocols for Evaluating CDK Inhibitors
Reproducibility of studies relies on detailed and standardized experimental protocols. While specific protocols for this compound are not widely published, the following outlines common methodologies used to evaluate CDK inhibitors.
Kinase Assays
-
Objective: To determine the inhibitory activity of a compound against a specific CDK enzyme.
-
General Protocol:
-
Recombinant CDK/cyclin complexes are incubated with a peptide substrate and ATP (often radiolabeled).
-
The test compound (e.g., this compound, palbociclib) is added at varying concentrations.
-
The reaction is allowed to proceed for a defined period.
-
The amount of phosphorylated substrate is quantified to determine the extent of kinase inhibition.
-
IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated.
-
Cell-Based Proliferation Assays
-
Objective: To assess the effect of a CDK inhibitor on the growth of cancer cell lines.
-
General Protocol:
-
Cancer cells are seeded in multi-well plates.
-
Cells are treated with the CDK inhibitor at a range of concentrations.
-
After a set incubation period (e.g., 72 hours), cell viability is measured using assays such as MTT, MTS, or CellTiter-Glo.
-
The data is used to generate dose-response curves and calculate GI50 values (the concentration for 50% of maximal inhibition of cell proliferation).
-
Experimental Workflow for CDK Inhibitor Evaluation
Conclusion
This compound is an emerging therapeutic agent with a distinct mechanism of action targeting CDK1. As it is in the early stages of clinical investigation, a comprehensive body of literature for assessing the reproducibility of studies is not yet available. In contrast, the CDK4/6 inhibitors palbociclib, ribociclib, and abemaciclib are well-characterized with extensive clinical data supporting their efficacy and defining their safety profiles in the treatment of HR+/HER2- breast cancer. This guide provides a foundational understanding of this compound and a comparative framework based on the established CDK4/6 inhibitors, which will be valuable for researchers as more data on this compound becomes available.
References
A Comparative Guide to Differential Gene Expression in Response to Avotaciclib and Other CDK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the differential gene expression profiles induced by various cyclin-dependent kinase (CDK) inhibitors. While comprehensive data exists for approved CDK4/6 inhibitors such as palbociclib, ribociclib, and abemaciclib, publically available data on the transcriptomic effects of the CDK1 inhibitor avotaciclib (BEY1107) is currently limited. Therefore, this guide will present a detailed comparison of the known gene expression changes in response to CDK4/6 inhibitors and provide a mechanistically inferred projection of the potential transcriptomic impact of this compound.
Distinguishing Mechanisms: CDK4/6 vs. CDK1 Inhibition
CDK inhibitors are a class of targeted therapies that function by blocking the activity of cyclin-dependent kinases, key regulators of the cell cycle. The specific CDK(s) inhibited by a drug dictates its mechanism of action and, consequently, its downstream effects on gene expression.
This compound is an orally active inhibitor of CDK1 .[1][2] CDK1, in complex with cyclin B, is the primary driver of the G2/M transition and progression through mitosis.[3] Inhibition of CDK1 is therefore expected to induce a G2/M cell cycle arrest.
In contrast, palbociclib, ribociclib, and abemaciclib are selective inhibitors of CDK4 and CDK6 . These kinases, when complexed with D-type cyclins, control the G1-to-S phase transition of the cell cycle. Inhibition of CDK4/6 leads to a G1 cell cycle arrest. Notably, abemaciclib exhibits a broader kinase inhibition profile and can also inhibit CDK1 and CDK2 at higher concentrations, leading to some G2 arrest as well.[3]
Differential Gene Expression in Response to CDK4/6 Inhibitors
Transcriptional profiling of cancer cells treated with palbociclib, ribociclib, and abemaciclib has revealed both common and distinct changes in gene expression.
A shared transcriptional signature of CDK4/6 inhibition involves the downregulation of genes associated with cell cycle progression, particularly those regulated by the E2F transcription factor family. This is a direct consequence of preventing the phosphorylation of the retinoblastoma (RB) protein.
However, studies have highlighted that abemaciclib induces a unique gene expression signature compared to palbociclib and ribociclib. This is attributed to its off-target effects, including the inhibition of CDK1 and CDK2.[3]
Quantitative Data Summary
| Drug | Primary Targets | Common Downregulated Genes (E2F Targets) | Unique Gene Signatures |
| Palbociclib | CDK4/6 | Genes involved in DNA replication, cell cycle progression (e.g., MCMs, PCNA) | - |
| Ribociclib | CDK4/6 | Genes involved in DNA replication, cell cycle progression (e.g., MCMs, PCNA) | - |
| Abemaciclib | CDK4/6 (also CDK1/2 at higher concentrations) | Genes involved in DNA replication, cell cycle progression (e.g., MCMs, PCNA) | Downregulation of genes involved in G2/M transition (e.g., Cyclin B)[3] |
Experimental Protocols
The following table summarizes a typical experimental protocol for analyzing differential gene expression in response to CDK inhibitors, based on published studies.[3][4]
| Parameter | Description |
| Cell Lines | Human breast cancer cell lines (e.g., MCF-7) |
| Drug Treatment | Cells are treated with the CDK inhibitor (e.g., palbociclib, abemaciclib) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours). |
| RNA Extraction | Total RNA is isolated from the treated and control cells using a commercial kit. |
| RNA Sequencing (RNA-seq) | RNA-seq libraries are prepared and sequenced on a high-throughput sequencing platform. |
| Data Analysis | Sequencing reads are aligned to a reference genome, and differential gene expression analysis is performed to identify genes that are significantly up- or downregulated in the drug-treated samples compared to the control samples. |
Signaling Pathways and Experimental Workflows
Projected Differential Gene Expression in Response to this compound (CDK1 Inhibition)
While direct experimental data is lacking, the known function of CDK1 allows for a reasoned projection of the transcriptomic consequences of its inhibition by this compound.
CDK1 is essential for the G2/M transition and the execution of mitosis. Therefore, inhibition of CDK1 would be expected to cause a G2/M arrest and lead to the differential expression of genes involved in these processes.
Expected Downregulated Genes:
-
Genes promoting mitotic entry: Such as those encoding components of the anaphase-promoting complex/cyclosome (APC/C).
-
Genes involved in chromosome condensation and segregation: Including condensins and cohesins.
-
Genes related to spindle formation and function: Such as those encoding tubulins and microtubule-associated proteins.
Expected Upregulated Genes:
-
Cell cycle checkpoint genes: In response to the G2/M arrest, genes involved in DNA damage response and apoptosis may be upregulated.
-
Inhibitors of apoptosis: Depending on the cellular context, there might be a compensatory upregulation of anti-apoptotic genes.
Conclusion
The differential gene expression profiles induced by CDK inhibitors are intrinsically linked to their specific targets within the cell cycle machinery. While CDK4/6 inhibitors like palbociclib and ribociclib primarily impact the G1-S transition, leading to the downregulation of E2F target genes, the broader-spectrum inhibitor abemaciclib shows additional effects on G2/M-related genes.
Based on its mechanism as a CDK1 inhibitor, this compound is projected to elicit a distinct transcriptomic signature characterized by the dysregulation of genes controlling mitotic entry and progression. Future studies involving transcriptomic profiling of this compound-treated cells are necessary to validate these predictions and provide a more direct comparison with the established profiles of CDK4/6 inhibitors. This will be crucial for understanding its unique therapeutic potential and for the development of rational combination strategies.
References
Safety Operating Guide
Essential Safety and Disposal Plan for Avotaciclib in a Research Setting
Disclaimer: Specific disposal procedures for Avotaciclib are not publicly available. The following guidelines are based on best practices for the handling and disposal of investigational, cytotoxic, and hazardous chemical waste in a laboratory environment. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with local, state, and federal regulations.
This compound is an orally bioavailable cyclin-dependent kinase 1 (CDK1) inhibitor with potential antineoplastic activity.[1][2][3][4] As a potent, biologically active compound, it requires careful handling and disposal to ensure the safety of laboratory personnel and the environment.
I. Immediate Safety and Handling Precautions
Researchers handling this compound should adhere to standard protocols for working with potent or cytotoxic compounds. This includes:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Designated Work Area: Conduct all work with this compound in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize exposure.
-
Spill Management: Have a spill kit readily available. In the event of a spill, follow your institution's established procedures for cleaning up hazardous chemical spills.
II. Step-by-Step Disposal Procedures for this compound Waste
The proper disposal of this compound and related waste is critical and must be done in accordance with hazardous waste regulations.
-
Waste Segregation:
-
Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, bench paper, pipette tips, and empty vials, should be considered hazardous waste. These items must be collected in a designated, leak-proof container lined with a heavy-duty plastic bag.
-
Liquid Waste: All solutions containing this compound, including unused stock solutions, experimental media, and rinsates, must be collected in a designated, sealed, and properly labeled hazardous waste container. Do not discharge any liquid waste containing this compound down the drain.
-
Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name ("this compound"), the concentration (if known), and the accumulation start date.
-
Ensure the container is kept closed at all times, except when adding waste.
-
-
Waste Storage:
-
Store hazardous waste containers in a designated, secure area within the laboratory, away from general lab traffic.
-
Ensure secondary containment is used for liquid waste containers to prevent spills.
-
-
Disposal Request:
-
Once the waste container is full or has reached its accumulation time limit (as per institutional policy), contact your institution's EHS department to arrange for pickup and disposal.
-
An environmental professional will typically collect the waste, which will then be transported to an approved hazardous waste management facility for incineration.[5]
-
III. Quantitative Data Summary for Hazardous Waste Disposal
While specific quantitative data for this compound is unavailable, the following table summarizes general quantitative considerations for laboratory chemical waste.
| Parameter | General Guideline | Rationale |
| Container Headspace | Leave at least 10% of the container volume as headspace. | To accommodate for expansion of contents due to temperature changes and to prevent spills during transport. |
| Satellite Accumulation | Accumulate no more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in the laboratory before contacting EHS for pickup. | Compliance with EPA regulations for waste accumulation at the point of generation. |
| pH of Aqueous Waste | For many waste streams, the pH should be between 6 and 9 before collection, unless otherwise specified by EHS. | To prevent corrosion of containers and to ensure compatibility with other waste in the disposal stream. |
IV. Experimental Protocols and Methodologies
As this compound is an investigational drug, specific experimental protocols for its disposal are not standardized. The primary methodology for disposal is high-temperature incineration by a licensed hazardous waste management facility. This method ensures the complete destruction of the active pharmaceutical ingredient.
V. Logical Workflow for Laboratory Chemical Waste Disposal
The following diagram illustrates a general decision-making process for the disposal of chemical waste in a laboratory setting.
References
- 1. This compound | C13H11N7O | CID 137150099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound|CAS 1983983-41-0|DC Chemicals [dcchemicals.com]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Avotaciclib
Essential safety protocols and operational plans are critical for the secure handling and disposal of Avotaciclib, a potent cyclin-dependent kinase 1 (CDK1) inhibitor used in cancer research. Adherence to these guidelines is paramount for protecting laboratory personnel from potential exposure to this cytotoxic agent. This document provides detailed, procedural guidance on the necessary personal protective equipment (PPE), handling workflows, and disposal methods to ensure a safe research environment.
This compound is classified as a hazardous substance, being harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, stringent safety measures must be implemented to minimize exposure risks.
Personal Protective Equipment (PPE) Specifications
The selection and proper use of PPE are the first lines of defense against chemical exposure. For this compound, the following equipment is mandatory.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves. | Nitrile gloves offer good resistance to a variety of chemicals, including many cytotoxic drugs.[2] Double-gloving provides an additional layer of protection in case of a breach in the outer glove. |
| Eye Protection | Safety goggles with side-shields or a full-face shield. | Protects the eyes from splashes or aerosols of this compound, which could cause serious eye damage.[1] |
| Respiratory Protection | A NIOSH-approved N95, N100, or P100 respirator.[3][4] | Required when there is a risk of generating airborne particles or aerosols, such as when handling the powdered form of this compound.[3][4] |
| Body Protection | A disposable, low-permeability fabric gown with a closed front, long sleeves, and tight-fitting cuffs.[4][5] | Prevents contamination of personal clothing and skin. The gown should be changed immediately if contaminated. |
| Foot Protection | Disposable shoe covers.[4] | Protects shoes from contamination in the event of a spill. |
Experimental Protocol: Safe Handling of this compound
While a specific, published experimental protocol for this compound is not available, the following procedure is based on established guidelines for handling potent cytotoxic compounds in a laboratory setting.
1. Preparation and Engineering Controls:
-
All handling of this compound, especially in its powdered form, should be conducted within a certified Class II Biological Safety Cabinet (BSC) or a similar containment ventilated enclosure to minimize aerosol generation.[5]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Prepare all necessary materials and reagents before bringing this compound into the work area.
2. Donning PPE:
-
Put on shoe covers, followed by the protective gown.
-
Don the first pair of nitrile gloves, ensuring the cuffs of the gown are tucked into the gloves.
-
Put on the second pair of nitrile gloves, extending the cuffs over the gown's sleeves.
-
Wear safety goggles or a face shield.
-
If working with the powder outside of a BSC, a fit-tested N95, N100, or P100 respirator is mandatory.[3][4]
3. Handling and Use:
-
When weighing the powdered form, use a dedicated, contained balance or a balance within the BSC.
-
For reconstitution, slowly add the solvent to the vial to avoid splashing.
-
Use Luer-lock syringes and needles to prevent accidental disconnection and leakage.
-
All containers holding this compound should be clearly labeled as "Cytotoxic."
4. Doffing PPE:
-
Remove PPE in a manner that avoids self-contamination.
-
Remove the outer pair of gloves first.
-
Remove the gown, turning it inside out as it is removed.
-
Remove shoe covers.
-
Remove the inner pair of gloves.
-
Dispose of all disposable PPE in a designated cytotoxic waste container.
-
Wash hands thoroughly with soap and water after removing all PPE.
This compound Handling Workflow
Disposal Plan
The disposal of this compound and any materials contaminated with it must be handled with extreme care to prevent environmental contamination and exposure to personnel.
| Waste Type | Disposal Container | Disposal Method |
| Solid Waste | Yellow, puncture-resistant container labeled "Trace Chemotherapy Waste." | Incineration at a licensed hazardous waste facility.[6] |
| (Gloves, gowns, vials, etc.) | ||
| Liquid Waste | Black, leak-proof, screw-cap container labeled "Bulk Chemotherapy Waste." | Incineration at a licensed hazardous waste facility.[6] |
| (Unused solutions, etc.) | ||
| Sharps | Yellow, puncture-proof sharps container labeled "Chemotherapy Sharps." | Incineration at a licensed hazardous waste facility. |
| (Needles, syringes) |
All cytotoxic waste must be managed in accordance with local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA).[7][8] Do not dispose of this compound or its waste down the drain or in regular trash.
References
- 1. iwaste.epa.gov [iwaste.epa.gov]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubsaskdev.blob.core.windows.net [pubsaskdev.blob.core.windows.net]
- 5. osha.gov [osha.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. epa.gov [epa.gov]
- 8. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
